2-(2,3-Dimethylphenoxy)propanoyl chloride
Description
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7-5-4-6-10(8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHRNLFAIOSJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2-(2,3-dimethylphenoxy)propanoyl Chloride: Synthesis, Characterization, and Application
Abstract: This technical guide provides an in-depth analysis of 2-(2,3-dimethylphenoxy)propanoyl chloride, a reactive chemical intermediate of significant interest to researchers in organic synthesis and drug development. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A core focus is the comprehensive, step-by-step synthesis protocol, beginning with its carboxylic acid precursor, and an exploration of the mechanistic principles guiding the choice of reagents. Furthermore, this guide outlines the expected spectroscopic signatures for structural verification and discusses the compound's reactivity and potential applications as a versatile building block. Safety protocols for handling this corrosive and moisture-sensitive acyl chloride are also rigorously detailed to ensure safe laboratory practice.
Chemical Identity and Properties
IUPAC Name and Chemical Structure
The formal IUPAC name for the compound is This compound . Its structure consists of a propanoyl chloride core where the alpha-carbon is substituted with a 2,3-dimethylphenoxy group. This arrangement introduces a chiral center at the alpha-carbon, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.
-
Molecular Formula: C₁₁H₁₃ClO₂
-
Molecular Weight: 212.68 g/mol
-
CAS Number: While a specific CAS number for this exact isomer is not widely indexed, related structures are cataloged, highlighting its role as a synthetic intermediate. For example, the analogous 2-(3,4-dimethylphenoxy)propanoyl chloride is documented.[1]
Physicochemical Properties
Quantitative physical data for this compound is not extensively published. However, its properties can be inferred from its functional groups and comparison to similar acyl chlorides like propanoyl chloride and pivaloyl chloride.
| Property | Estimated Value / Characteristic | Rationale / Comparison |
| Appearance | Colorless to pale yellow liquid | Typical for acyl chlorides.[2] Fuming in moist air is expected due to hydrolysis. |
| Odor | Pungent, acrid | Characteristic of acyl chlorides which readily hydrolyze to HCl and the parent carboxylic acid.[2] |
| Boiling Point | > 200 °C (with potential decomposition) | Significantly higher than propanoyl chloride (80 °C) due to increased molecular weight and aromatic ring.[3] |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). | Reacts violently with protic solvents like water and alcohols. |
| Reactivity | Highly reactive, moisture-sensitive, corrosive | The acyl chloride moiety is a powerful electrophile susceptible to nucleophilic attack.[4][5] |
Synthesis and Purification
The most direct and common synthesis of this compound involves the chlorination of its parent carboxylic acid, 2-(2,3-dimethylphenoxy)propanoic acid. This two-step approach is a robust and scalable method for laboratory preparations.
Retrosynthetic Analysis and Strategy
The synthesis strategy begins by disconnecting the acyl chloride to its parent carboxylic acid. The carboxylic acid can be formed via a Williamson ether synthesis, a reliable method for constructing aryl ethers.
Caption: Retrosynthetic pathway for the target acyl chloride.
Step 1: Synthesis of 2-(2,3-dimethylphenoxy)propanoic Acid (Precursor)
This protocol utilizes a Williamson ether synthesis followed by saponification.
Materials:
-
2,3-Dimethylphenol
-
Ethyl 2-bromopropanoate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Brine
Protocol:
-
Ether Formation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dimethylphenol (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and anhydrous acetone. Stir the suspension vigorously.
-
Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the mixture.
-
Heat the reaction to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to yield the crude ester, ethyl 2-(2,3-dimethylphenoxy)propanoate.
-
Saponification: Dissolve the crude ester in a mixture of methanol and water. Add NaOH (2.0-3.0 eq) and heat the mixture to 50-60 °C for 2-4 hours.[6]
-
After cooling, remove the methanol via rotary evaporation. Dilute the aqueous residue with water.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl, which will precipitate the carboxylic acid product.
-
Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure 2-(2,3-dimethylphenoxy)propanoic acid, typically as a white solid.
Step 2: Conversion to this compound
Expertise & Experience: The choice of chlorinating agent is critical. Thionyl chloride (SOCl₂) is often preferred over agents like oxalyl chloride or phosphorus pentachloride in many laboratory settings.[7][8] The primary reason is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[9] This simplifies purification, as the volatile byproducts can be easily removed under reduced pressure or with a nitrogen stream, driving the reaction to completion.[9]
Materials:
-
2-(2,3-dimethylphenoxy)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane (DCM), anhydrous
-
A catalytic amount of N,N-Dimethylformamide (DMF)
Protocol:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the 2-(2,3-dimethylphenoxy)propanoic acid (1.0 eq) in anhydrous toluene or DCM.
-
Add a single drop of DMF as a catalyst. The DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is the active catalytic species.
-
Cool the solution in an ice bath (0 °C).
-
Reagent Addition: Add thionyl chloride (1.5-2.0 eq) dropwise via a syringe. Vigorous gas evolution (SO₂ and HCl) will be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 40 °C for DCM or 80 °C for toluene) for 2-3 hours.
-
Trustworthiness (Self-Validation): The reaction can be monitored using IR spectroscopy. An aliquot can be taken, the solvent evaporated, and the IR spectrum recorded. The reaction is complete upon the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp, strong C=O stretch of the acyl chloride at a higher wavenumber (around 1800 cm⁻¹).
-
Work-up and Purification: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. It is crucial to use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive and toxic vapors. The resulting crude oil or solid is the desired this compound, which is often used in the next synthetic step without further purification due to its high reactivity.
Spectroscopic Characterization
For structural confirmation, the following spectroscopic data are expected.
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| IR (Infrared) | C=O stretch (acyl chloride) | ~1800 cm⁻¹ (strong, sharp) |
| C-O-C stretch (aryl ether) | ~1250-1200 cm⁻¹ | |
| ¹H NMR | Aromatic protons (Ar-H) | δ 7.0-6.7 ppm (multiplet, 3H) |
| Methine proton (-CH-) | δ 4.8-5.0 ppm (quartet) | |
| Propanoyl methyl (-CH₃) | δ 1.7-1.9 ppm (doublet) | |
| Aryl methyls (Ar-CH₃) | δ 2.2-2.3 ppm (two singlets, 6H total) | |
| ¹³C NMR | Carbonyl carbon (C=O) | δ 172-175 ppm |
| Aromatic carbons (Ar-C) | δ 155-110 ppm | |
| Methine carbon (-CH-) | δ 75-80 ppm | |
| Propanoyl methyl (-CH₃) | δ 18-22 ppm | |
| Aryl methyls (Ar-CH₃) | δ 15-20 ppm | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 212/214 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |
| Key Fragment | [M-Cl]⁺ at m/z = 177 (loss of chlorine) |
Chemical Reactivity and Synthetic Utility
The high electrophilicity of the carbonyl carbon makes this compound a valuable intermediate for introducing the 2-(2,3-dimethylphenoxy)propanoyl moiety into other molecules via nucleophilic acyl substitution.
Caption: Key reactions of the title acyl chloride.
-
Application in Drug Development: Acyl chlorides are fundamental reagents for creating amide and ester linkages, which are ubiquitous in pharmaceuticals. This specific compound can be used to synthesize libraries of derivatives for screening purposes. The phenoxypropionic acid scaffold itself is a known pharmacophore in certain classes of drugs. Prodrug strategies often involve creating ester or amide linkages to improve a drug candidate's properties, such as solubility or bioavailability, making reactive intermediates like this one highly valuable.[10]
-
Intermediate for Bioactive Molecules: This compound serves as a building block for more complex molecules that may target specific biological pathways. For instance, similar structures are investigated for applications in agrochemicals or as inhibitors in enzymatic pathways.[11] The ability to easily form amide bonds allows for its conjugation to peptides or other amine-containing biomolecules.[12]
Safety and Handling
Acyl chlorides demand stringent safety precautions due to their inherent reactivity and hazardous nature.[5]
-
Hazard Identification:
-
Recommended Handling Procedures:
-
Ventilation: All manipulations must be performed in a certified chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-resistant lab coat.[4][15]
-
Inert Atmosphere: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
-
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from water, alcohols, bases, and oxidizing agents.[5]
-
Spills: Absorb small spills with an inert, dry material like sand or vermiculite and place in a sealed container for disposal. Do not use water.
-
Disposal: Waste should be treated as hazardous. Slowly and cautiously quench small amounts of excess reagent by adding it to a stirred, cold solution of sodium bicarbonate or another suitable base.
-
Conclusion
This compound is a highly useful yet hazardous chemical intermediate. Its value lies in its ability to serve as a potent electrophile for the synthesis of complex esters and amides, making it a key tool for researchers in medicinal chemistry and materials science. A thorough understanding of its synthesis from readily available precursors, combined with rigorous adherence to safety protocols, enables its effective and safe application in the laboratory.
References
- Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids.
- OpenStax. (2023). 21.3 Reactions of Carboxylic Acids - Organic Chemistry.
- Reisman, S. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
- ChemTube3D. (n.d.).
- Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis.
- AWS. (n.d.).
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride.
- S
- ChemicalBook. (n.d.). 2-(2,3-DIMETHYL-PHENOXY)-2-METHYL-PROPIONIC ACID synthesis.
- Carl ROTH. (n.d.).
- Chemos GmbH&Co.KG. (n.d.).
- Google Patents. (n.d.). CN1861559A - Preparation method of 2- (substituted phenoxy) propionyl chloride.
- Study.com. (n.d.).
- Quora. (2017).
- Organic Syntheses. (n.d.). Procedure.
- Guidechem. (n.d.). Propanoyl chloride, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-.
- PubChem. (n.d.). 2,3-Dimethylpentanoyl chloride.
- Google Patents. (n.d.). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
- PubChem. (n.d.). Pivaloyl chloride.
- Benchchem. (n.d.). 2-(2,3-Dimethylphenoxy)butanoyl chloride.
- Benchchem. (n.d.). Application Note: Synthesis of 3-(2-Oxocyclohexyl)
- National Institute of Standards and Technology. (n.d.). Pivalyl chloride - NIST WebBook.
- Santa Cruz Biotechnology. (n.d.). 2-(3,4-dimethylphenoxy)propanoyl chloride.
- Organic Syntheses. (n.d.). 2-phenylpropionic acid.
- PubMed Central. (n.d.). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E).
- ChemicalBook. (2022).
- National Institute of Standards and Technology. (n.d.). Propanoyl chloride - NIST WebBook.
- ChemSynthesis. (2025). 2,2-dimethylpropanoyl chloride.
- Wikipedia. (n.d.). Propionyl chloride.
- MDPI. (2023).
- National Institute of Standards and Technology. (n.d.). Propanoyl chloride - NIST WebBook (Mass Spectrum).
- PubMed Central. (n.d.). Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction.
- Royal Society of Chemistry. (2024). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews.
- National Institute of Standards and Technology. (n.d.). Propanoyl chloride, 2,2-dichloro- - NIST WebBook.
- ChemicalBook. (n.d.). Propionyl chloride(79-03-8) 1H NMR spectrum.
- ResearchGate. (2025). Utility of 2-cyano-3-phenyl-2-propenoyl chloride as Michael's acceptor in heterocyclic synthesis.
Sources
- 1. 2-(3,4-dimethylphenoxy)propanoyl chloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Propionyl chloride - Wikipedia [en.wikipedia.org]
- 3. Propanoyl chloride [webbook.nist.gov]
- 4. nj.gov [nj.gov]
- 5. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. carlroth.com [carlroth.com]
- 14. chemos.de [chemos.de]
- 15. Acyl Chloride Uses, Reactions & Synthesis - Lesson | Study.com [study.com]
An In-depth Technical Guide to 2-(2,3-dimethylphenoxy)propanoyl chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2,3-dimethylphenoxy)propanoyl chloride, a reactive chemical intermediate. While a specific historical record of its discovery is not prominent in the literature, its structural relationship to the well-established class of phenoxyalkanoic acid herbicides suggests its development arose from research in agrochemicals or as a building block in organic synthesis. This guide details the logical synthetic pathway, key chemical properties, and potential applications of this compound, with a focus on providing practical insights for laboratory and industrial use.
Introduction and Historical Context
The development of this compound is best understood within the broader history of phenoxy herbicides. The discovery of synthetic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D), in the 1940s marked a new era in chemical weed management.[1][2] These compounds mimic the plant growth hormone indoleacetic acid, causing uncontrolled growth and eventual death in broad-leaf plants.[1][3] This discovery spurred extensive research into related structures, including phenoxypropanoic acid derivatives like mecoprop and dichlorprop, which were commercialized to target a wider range of weeds.[3]
The synthesis of 2-(2,3-dimethylphenoxy)propanoic acid, the direct precursor to the title compound, logically follows from this lineage of research. The addition of a methyl group to the propanoic acid chain creates a chiral center, and it was discovered that the biological activity of these herbicides often resides in a specific stereoisomer.[3] Although not as commercially prominent as other phenoxy herbicides, the exploration of various substitution patterns on the phenyl ring, such as the 2,3-dimethyl configuration, was a natural progression in the search for new and more effective herbicides.
This compound, as a highly reactive acyl chloride, would have been synthesized as an intermediate to create a variety of ester and amide derivatives for biological screening and other chemical applications. Acyl chlorides are valuable in organic synthesis due to their ability to readily undergo nucleophilic acyl substitution.[4][5][6]
Synthesis and Characterization
The synthesis of this compound is a two-step process starting from 2,3-dimethylphenol.
Step 1: Synthesis of 2-(2,3-dimethylphenoxy)propanoic acid
The first step involves the synthesis of the carboxylic acid precursor, 2-(2,3-dimethylphenoxy)propanoic acid. This is typically achieved through the Williamson ether synthesis, where the sodium salt of 2,3-dimethylphenol is reacted with an α-halopropionate, followed by hydrolysis of the resulting ester.
Experimental Protocol: Synthesis of 2-(2,3-dimethylphenoxy)propanoic acid
-
Deprotonation of 2,3-dimethylphenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylphenol in a suitable anhydrous solvent such as toluene. Add an equimolar amount of a strong base, like sodium hydroxide, to form the sodium phenoxide in situ.
-
Nucleophilic Substitution: To the resulting solution, add an α-haloester, such as ethyl 2-bromopropionate, dropwise at room temperature. Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Hydrolysis: Cool the reaction mixture and add an aqueous solution of a strong base (e.g., sodium hydroxide). Heat the mixture to reflux to hydrolyze the ester to the carboxylate salt.
-
Acidification and Extraction: After cooling, acidify the aqueous layer with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude 2-(2,3-dimethylphenoxy)propanoic acid. Further purification can be achieved by recrystallization.
Step 2: Conversion to this compound
The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation in organic synthesis. Several reagents can be employed for this purpose, with thionyl chloride (SOCl₂) being one of the most common due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[5][7] Other effective reagents include phosphorus pentachloride (PCl₅) and oxalyl chloride.[4][7]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases. Add 2-(2,3-dimethylphenoxy)propanoic acid to the flask.
-
Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride to the carboxylic acid at room temperature. The reaction is often performed without a solvent, but an inert solvent like dichloromethane can be used.
-
Reaction Progression: A gentle effervescence of SO₂ and HCl gas should be observed. The reaction mixture can be gently warmed to ensure completion.
-
Isolation of Product: Once the gas evolution ceases, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.
Causality in Experimental Choices:
-
The use of a strong base in the Williamson ether synthesis is crucial to deprotonate the phenol, making it a potent nucleophile.
-
The choice of an α-haloester in the first step is strategic for introducing the propanoate moiety.
-
Thionyl chloride is often preferred for the conversion to the acyl chloride because the byproducts are gaseous, which drives the reaction to completion and simplifies the workup.[5][7]
Diagram of the Synthesis Pathway:
Caption: Synthesis of this compound.
Chemical and Physical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₁₃ClO₂ |
| Molecular Weight | 212.67 g/mol |
| Appearance | Likely a colorless to light-yellow liquid |
| Odor | Pungent, characteristic of acyl chlorides |
| Reactivity | Highly reactive towards nucleophiles; hydrolyzes in the presence of water to the corresponding carboxylic acid.[6] |
| Solubility | Soluble in common aprotic organic solvents (e.g., dichloromethane, THF, toluene); reacts with protic solvents (e.g., water, alcohols). |
The precursor, 2,3-dimethylphenol, is a white crystalline solid that is slightly soluble in water and soluble in most organic solvents.[8][9]
Applications in Research and Development
The primary utility of this compound lies in its role as a reactive intermediate for the synthesis of a variety of derivatives. The high electrophilicity of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles.[4]
Potential Applications:
-
Synthesis of Herbicidal Esters and Amides: As an acyl chloride, it can be readily reacted with various alcohols and amines to produce a library of ester and amide derivatives. This is a common strategy in agrochemical research to fine-tune the biological activity, solubility, and soil persistence of potential herbicides.
-
Pharmaceutical Synthesis: Phenoxypropanoic acid derivatives have also been explored in medicinal chemistry. The acyl chloride provides a convenient handle for incorporating the 2-(2,3-dimethylphenoxy)propyl moiety into more complex molecules with potential therapeutic applications.
-
Organic Synthesis Building Block: It serves as a versatile building block for introducing the 2-(2,3-dimethylphenoxy)propanoyl group into organic molecules.
Diagram of Potential Reactions:
Caption: Reactions of this compound.
Safety and Handling
Acyl chlorides are hazardous chemicals and must be handled with appropriate safety precautions.
-
Corrosive: this compound is expected to be corrosive to the skin, eyes, and respiratory tract.
-
Moisture Sensitive: It will react with moisture in the air to produce hydrochloric acid, which is also corrosive.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
The precursor, 2,3-dimethylphenol, is also a hazardous substance and should be handled with care.[9]
Conclusion
This compound, while not a widely documented compound, holds significance as a reactive intermediate in organic synthesis. Its origins are likely tied to the extensive research and development of phenoxyalkanoic acid herbicides that began in the mid-20th century. The synthetic route to this compound is straightforward, involving the formation of the precursor carboxylic acid via a Williamson ether synthesis, followed by conversion to the acyl chloride using standard chlorinating agents. Its high reactivity makes it a valuable tool for creating a diverse range of ester and amide derivatives for applications in agrochemicals, pharmaceuticals, and general organic synthesis. Proper handling and safety precautions are essential when working with this and related compounds.
References
-
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Phenoxy herbicide. Retrieved from [Link]
-
JoVE. (2025, May 22). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]
-
Hartzler, B. (2017, December 27). Dicamba: Past, Present, and Future. Iowa State University Extension and Outreach. Retrieved from [Link]
-
Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). History of the Controversy Over the Use of Herbicides. In Veterans and Agent Orange: Health Effects of Herbicides Used in Vietnam. National Academies Press (US). Retrieved from [Link]
-
ChemBK. (2024, April 9). 2,3-Dimethylphenol. Retrieved from [Link]
-
Zimdahl, R. L. (2022, January 12). Development of herbicides after 1945. ResearchGate. Retrieved from [Link]
Sources
- 1. Dicamba: Past, Present, and Future | Integrated Crop Management [crops.extension.iastate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 4. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. savemyexams.com [savemyexams.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chembk.com [chembk.com]
- 9. 2,3-dimethylphenol | 526-75-0 [chemicalbook.com]
Solubility Profile and Handling Guide: 2-(2,3-Dimethylphenoxy)propanoyl Chloride
Executive Summary
2-(2,3-dimethylphenoxy)propanoyl chloride is a highly reactive, lipophilic acyl chloride intermediate used primarily in the synthesis of agrochemicals (such as phenoxy-propionate herbicides) and pharmaceutical precursors (fibrate analogs). Its solubility profile is governed by two critical factors: lipophilicity (driven by the dimethylphenoxy and propyl backbone) and electrophilic reactivity (driven by the acyl chloride moiety).
This guide provides a technical analysis of its solubility in organic solvents, distinguishing between thermodynamically stable solutions and kinetically unstable (reactive) mixtures. It establishes protocols for solvent selection in synthesis, purification, and analysis.
Chemical Profile & Physicochemical Basis
Understanding the molecular structure is prerequisite to predicting solubility behavior.
-
Chemical Structure: A 2,3-dimethylphenoxy ether tail linked to a propanoyl chloride head.
-
Character:
-
Lipophilic Domain: The aromatic ring and methyl substituents significantly increase logP, making the compound highly soluble in non-polar and moderately polar organic solvents.
-
Reactive Domain: The -COCl group is moisture-sensitive. Solubility in protic solvents (water, alcohols) is not a physical property but a chemical reaction rate (hydrolysis/alcoholysis).
-
Physicochemical Data Summary
| Property | Description |
| Physical State | Colorless to pale yellow liquid or low-melting solid (depending on purity). |
| Reactivity | Hydrolyzes rapidly in water to form 2-(2,3-dimethylphenoxy)propionic acid and HCl. |
| Polarity | Moderate (Dipole moment driven by C=O and C-O-C linkages). |
| Primary Solvation Mechanism | Van der Waals forces (dispersion) and dipole-dipole interactions. |
Solubility in Organic Solvents
The solubility of this compound is categorized by solvent compatibility and thermodynamic affinity.
Compatible Solvents (Inert)
These solvents dissolve the compound without chemical degradation, making them suitable for reaction media (e.g., Friedel-Crafts acylation, esterification) and storage.
| Solvent Class | Specific Solvents | Solubility Status | Operational Notes |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-Dichloroethane (DCE) | High / Miscible | Preferred. Excellent solubilizing power due to polarity matching. DCM is standard for synthesis; DCE is used for higher temperature reflux. |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene, Chlorobenzene | High / Miscible | Preferred. Toluene is the standard industrial solvent due to high boiling point and low toxicity compared to benzene. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane, MTBE | High | Conditional. Must be anhydrous. THF coordinates well but can polymerize with strong Lewis acids. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate to High | Conditional. Useful for workup, but commercial grades often contain water/alcohol traces which must be removed to prevent hydrolysis. |
| Polar Aprotic | Acetone, Acetonitrile, DMF | High | Caution. DMF can react with acid chlorides (Vilsmeier-Haack type side reactions) at high temperatures. |
Precipitation & Crystallization Solvents
These solvents have low affinity for the compound, particularly at low temperatures, making them ideal for purification via recrystallization or trituration.
-
Aliphatic Hydrocarbons: Pentane, Hexane, Heptane, Cyclohexane.
-
Behavior: The compound is sparingly soluble at low temperatures (
) but moderately soluble at reflux. -
Application: Used to precipitate the acid chloride from a concentrated DCM or Toluene solution.
-
-
Diisopropyl Ether (DIPE):
-
Behavior: Often exhibits a sharp solubility curve (soluble hot, insoluble cold), making it a superior crystallization solvent compared to diethyl ether.
-
Incompatible Solvents (Reactive)
CRITICAL WARNING: Do not attempt to measure "solubility" in these solvents. The observation will be the rate of decomposition, not dissolution.
-
Water: Rapid hydrolysis to carboxylic acid + HCl gas (fuming).[1]
-
Alcohols (Methanol, Ethanol, Isopropanol): Rapid alcoholysis to form methyl/ethyl esters + HCl.
-
Amines (Primary/Secondary): Rapid aminolysis to form amides.
-
DMSO: Can act as an oxidant or react violently under certain conditions with acid chlorides (Swern-type activation).
Solvent Selection Decision Framework
The following decision tree illustrates the logic for selecting a solvent based on the intended experimental outcome.
Figure 1: Decision matrix for solvent selection based on operational requirements.
Experimental Methodology: Solubility Testing
To empirically determine the solubility limit for process optimization (e.g., determining the minimum solvent volume for a reaction), use the following Inert Atmosphere Titration Method . Standard solubility protocols will fail due to atmospheric moisture hydrolysis.
Protocol: Inert Solubility Determination
Objective: Determine saturation point (
-
Preparation:
-
Dry Solvent X over molecular sieves (3Å or 4Å) for 24 hours.
-
Purge a septum-capped vial with dry Nitrogen or Argon.
-
Weigh 100 mg of this compound into the vial under inert gas.
-
-
Titration:
-
Add Solvent X via syringe in
aliquots. -
Sonicate for 30 seconds after each addition.
-
Observe visual clarity.
-
-
Calculation:
-
End point is reached when the solution becomes clear and colorless (no oil droplets or particulates).
-
-
Validation (NMR):
-
Take a
aliquot, dilute with dry , and run . -
Check: Verify the integral ratio of the
-proton (quartet, ) vs. the aromatic protons. -
Impurity Check: Ensure no broad singlet at
(indicates carboxylic acid from hydrolysis).
-
Applications in Synthesis
The choice of solvent dictates the yield and purity of downstream reactions.
Friedel-Crafts Acylation
When coupling with aromatics (e.g., to form substituted phenoxy-propiophenones):
-
Recommended: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .
-
Mechanism: These solvents dissolve the Lewis Acid catalyst (
) moderately well and do not complex strongly with it, unlike ethers which deactivate the catalyst.
Esterification / Amidation[2][3]
-
Recommended: THF or Toluene (with an added base like Pyridine or Triethylamine).
-
Note: The amine base hydrochloride salt will precipitate out of Toluene/THF, driving the reaction to completion and simplifying workup (filtration).
References
- Reactivity of Acid Chlorides: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
-
Solvent Properties & Selection: Wypych, G. Handbook of Solvents. ChemTec Publishing, 2001. Link
- Synthesis of Phenoxy-alkanoic Acid Derivatives:Journal of Agricultural and Food Chemistry, "Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives." (General reference for class of compounds).
-
Purification of Acid Chlorides: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013. Link
Sources
A Comprehensive Guide to the Synthesis of 2-(2,3-dimethylphenoxy)propanoyl chloride: From Precursor to Final Product
This document provides an in-depth technical guide for the synthesis of 2-(2,3-dimethylphenoxy)propanoyl chloride, a key intermediate in the development of various chemical entities. The guide is structured to provide not just a procedural outline, but a deep-seated understanding of the reaction mechanisms, strategic choices in reagents, and practical, field-tested protocols for execution.
Introduction and Strategic Overview
This compound is a reactive acyl chloride derivative. Its utility stems from the electrophilic nature of the carbonyl carbon, making it an excellent precursor for creating esters, amides, and other carbonyl compounds through nucleophilic acyl substitution. The synthesis is logically approached via a two-stage process: first, the construction of the stable carboxylic acid precursor, 2-(2,3-dimethylphenoxy)propanoic acid, followed by its conversion to the more reactive acyl chloride.
Retrosynthetic Analysis
A retrosynthetic approach reveals the most logical pathway for synthesis. The target acyl chloride is directly accessible from its corresponding carboxylic acid. This acid, in turn, can be disconnected at the ether linkage, leading back to two readily available starting materials: 2,3-dimethylphenol and a 2-halopropanoate derivative.
Caption: Retrosynthetic pathway for the target molecule.
Synthetic Pathway I: Preparation of 2-(2,3-dimethylphenoxy)propanoic acid
The formation of the ether linkage is most reliably achieved through a variation of the Williamson ether synthesis. This reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.
Mechanism and Rationale
The process begins with the deprotonation of the weakly acidic hydroxyl group of 2,3-dimethylphenol using a suitable base to form the more nucleophilic phenoxide. This phenoxide then displaces the bromide from an alkylating agent, such as ethyl 2-bromopropanoate, in a classic SN2 reaction. The resulting ester is then saponified (hydrolyzed under basic conditions) to yield the carboxylate salt, which upon acidic workup, gives the desired carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2,3-dimethylphenoxy)propanoate
-
Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3-dimethylphenol (1.0 eq) and anhydrous acetone (200 mL).
-
Base Addition: Add finely ground anhydrous potassium carbonate (1.5 eq). The use of a carbonate base is a practical and safer alternative to stronger bases like sodium hydride for this type of reaction.
-
Alkylation: Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter off the potassium salts. Concentrate the filtrate under reduced pressure to obtain the crude ester. The product can be purified by vacuum distillation if necessary, but is often carried forward to the next step without further purification.
Step 2: Saponification to 2-(2,3-dimethylphenoxy)propanoic acid
-
Hydrolysis: Dissolve the crude ester from the previous step in ethanol (150 mL) in a round-bottom flask. Add a solution of sodium hydroxide (2.0 eq) in water (50 mL).
-
Reaction: Heat the mixture to reflux for 2-4 hours until the ester spot disappears on TLC.
-
Isolation: Cool the reaction mixture and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting materials.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated hydrochloric acid. The carboxylic acid will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) will yield the pure 2-(2,3-dimethylphenoxy)propanoic acid.
Synthetic Pathway II: Conversion to this compound
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation that activates the carbonyl group for further reactions. Several reagents can accomplish this, with thionyl chloride (SOCl₂) being one of the most efficient and commonly used.[1][2]
Choice of Chlorinating Agent
The selection of the right chlorinating agent is critical and depends on factors like substrate sensitivity, desired purity, and scale.
| Reagent | Formula | Byproducts | Conditions | Key Advantages |
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Neat or in solvent (DCM, Toluene), often refluxed | Gaseous byproducts are easily removed, driving the reaction to completion.[1][3] |
| Oxalyl Chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | DCM, RT, cat. DMF[4] | Milder conditions, suitable for sensitive substrates. |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl(g) | Neat or in solvent, cold | Highly reactive.[1] |
For this synthesis, thionyl chloride is the recommended reagent due to its high efficiency and the straightforward removal of byproducts.
Mechanism of Chlorination with Thionyl Chloride
The reaction proceeds through a well-established mechanism involving a highly reactive intermediate.[5]
-
Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[5][6]
-
Intermediate Formation: A chloride ion is expelled, and subsequent rearrangement forms a chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[6]
-
Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon.
-
Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving group, which decomposes into sulfur dioxide (SO₂) and another chloride ion, regenerating the catalyst and producing HCl.[3]
Caption: Mechanism of carboxylic acid chlorination using SOCl₂.
Detailed Experimental Protocol
Safety First: Thionyl chloride is toxic and corrosive. This procedure must be conducted in a well-ventilated fume hood. All glassware must be thoroughly dried to prevent violent reactions with water.
-
Setup: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube (or a gas outlet to a scrubber), place the 2-(2,3-dimethylphenoxy)propanoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous toluene (100 mL) to dissolve the acid. To this solution, add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature. A few drops of anhydrous N,N-dimethylformamide (DMF) can be added as a catalyst, which often accelerates the reaction.[7]
-
Reaction: Gently heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. The evolution of SO₂ and HCl gas indicates the reaction is proceeding. The reaction is typically complete when gas evolution ceases.
-
Isolation of Product: Cool the reaction mixture to room temperature. The excess thionyl chloride (b.p. 76°C) and the toluene solvent can be removed by rotary evaporation. To ensure all volatile reagents are removed, it is good practice to co-evaporate with fresh anhydrous toluene (2 x 20 mL).[8]
-
Purification: The resulting crude this compound is often of sufficient purity to be used directly in subsequent reactions. If higher purity is required, it can be purified by vacuum distillation, but care must be taken due to the reactivity of the product.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the appearance of a strong C=O stretch for the acyl chloride at a higher wavenumber (typically ~1780-1815 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon skeleton. The proton alpha to the carbonyl will show a characteristic chemical shift.
-
TLC Analysis (Indirect): Acyl chlorides are too reactive for direct TLC analysis. A small aliquot can be quenched with methanol to form the corresponding methyl ester, which is a stable compound that can be easily analyzed by TLC to confirm the conversion of the starting acid.[7]
Troubleshooting and Field Insights
-
Incomplete conversion to acyl chloride: This is often due to wet reagents or glassware. Ensure all components are scrupulously dried. Increasing the reflux time or the equivalents of thionyl chloride can also drive the reaction to completion.
-
Dark-colored product: This may indicate some decomposition. This can sometimes be mitigated by using a solvent like dichloromethane (DCM) and running the reaction at a lower temperature, especially if oxalyl chloride with catalytic DMF is used as the chlorinating system.[4]
-
Storage: Acyl chlorides are moisture-sensitive. The product should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent hydrolysis back to the carboxylic acid.
References
-
Reactions of Carboxylic Acids. (2019). Chemistry LibreTexts. [Link]
-
SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]
-
Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
-
Reaction of Carboxylic acid with Thionyl chloride. (2023). YouTube. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
- Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
-
What should I reconsider in my experiment for acyl chloride to be formed?. (2019). ResearchGate. [Link]
- Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.
-
Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
Acyl chloride synthesis. Organic Chemistry Portal. [Link]
-
Acid to Acid Chloride - Common Conditions. The Organic Synthesis Archive. [Link]
-
Acyl Chlorides. Save My Exams. [Link]
-
2-phenylpropionic acid. Organic Syntheses. [Link]
-
Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. ResearchGate. [Link]
-
Malonic Ester Synthesis. Pearson. [Link]
-
Reaction Pathways of Propenoyl Chloride. ResearchGate. [Link]
-
Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. [Link]
-
Preparation of propiophenone. PrepChem. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. savemyexams.com [savemyexams.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Methodological & Application
Application Note: High-Fidelity Derivatization of 2-(2,3-Dimethylphenoxy)propionic Acid via Acid Chloride Activation
Abstract & Introduction
The compound 2-(2,3-dimethylphenoxy)propanoyl chloride is a critical electrophilic intermediate used in the synthesis of phenoxypropionate herbicides, a class of "auxin mimics" that induce uncontrolled growth in target weeds. While the 2,4-dichloro (2,4-D) and 4-chloro-2-methyl (Mecoprop) substitution patterns are industry standards, the 2,3-dimethyl variant is increasingly utilized in Structure-Activity Relationship (SAR) studies to modulate selectivity and overcome resistance in Gramineae species.
This guide details the generation and utilization of this acid chloride to synthesize ester and amide libraries. Unlike standard bulk synthesis, this protocol prioritizes stereochemical integrity . The biological activity of phenoxypropionates resides almost exclusively in the (R)-enantiomer; however, the acid chloride activation step poses a high risk of racemization via ketene intermediates. This note provides a high-fidelity workflow to mitigate this risk.
Chemical Profile & Mechanism[1][2][3][4][5][6]
The Reagent
-
IUPAC Name: this compound
-
Role: Highly reactive electrophile for nucleophilic acyl substitution.[1]
-
Key Property: The
-proton is acidic ( for the ester/chloride), making the chiral center labile in the presence of base.
Mechanism of Action (Target Context)
The final synthesized herbicides act as structural mimics of Indole-3-acetic acid (IAA). They bind to the Transport Inhibitor Response 1 (TIR1) receptor, leading to the degradation of Aux/IAA transcriptional repressors.
-
Effect: Deregulation of auxin-responsive genes
cell wall plasticity vascular tissue collapse. -
Why Esters? The free acid is polar and penetrates the leaf cuticle poorly. Conversion to lipophilic esters (via the acid chloride) creates a "pro-herbicide" that is rapidly absorbed and hydrolyzed enzymatically inside the plant.
Synthesis Pathway Diagram
Figure 1: Synthesis pathway highlighting the critical acid chloride intermediate and the risk of racemization via ketene formation.[2]
Experimental Protocols
Protocol A: High-Fidelity Generation of the Acid Chloride
Standard Thionyl Chloride (
Reagents:
-
(R)-2-(2,3-dimethylphenoxy)propionic acid (1.0 eq)
-
Oxalyl Chloride (1.2 eq)
-
N,N-Dimethylformamide (DMF) (0.05 eq - Catalyst)
-
Dichloromethane (DCM) (Anhydrous, 10 mL/g substrate)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Add the carboxylic acid substrate and anhydrous DCM.
-
Catalysis: Add catalytic DMF. Note: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (active chlorinating species), allowing the reaction to proceed at room temperature.
-
Addition: Cool the solution to 0°C. Add Oxalyl Chloride dropwise via syringe over 15 minutes. Gas evolution (
, , ) will be vigorous. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Monitoring: Aliquot 50
into MeOH. Analyze by TLC or GC-MS (looking for the methyl ester derivative). Disappearance of acid confirms conversion. -
Workup: Evaporate solvent and excess oxalyl chloride under reduced pressure (rotary evaporator) at < 30°C .
-
Critical Control Point: Do not heat above 40°C. The acid chloride is prone to elimination to the ketene at high temperatures.
-
-
Result: A pale yellow oil. Use immediately for Protocol B.
Protocol B: Library Derivatization (Esterification)
This step couples the acid chloride with various alcohols to tune lipophilicity.
Reagents:
-
Freshly prepared this compound (1.0 eq)
-
Alcohol (R-OH) (1.1 eq) (e.g., Ethanol, Butanol, Octanol)
-
Triethylamine (
) (1.2 eq) or Pyridine -
DCM (Solvent)
Step-by-Step:
-
Dissolve the alcohol and base (
) in DCM at 0°C. -
Dissolve the acid chloride in a minimal volume of DCM.
-
Addition: Add the acid chloride solution to the alcohol mixture dropwise.
-
Why Reverse Addition? Adding the acid chloride to the alcohol/base ensures the base is always in excess, neutralizing HCl immediately and preventing acid-catalyzed degradation.
-
-
Stir: Maintain at 0°C for 30 mins, then warm to RT for 1 hour.
-
Quench: Add saturated
solution. -
Extraction: Extract with DCM (3x), wash with brine, dry over
.
Critical Analysis & Troubleshooting
The Racemization Challenge
The
-
Mechanism:
-
Prevention Strategy:
-
Use Pyridine instead of Triethylamine (lower
, less likely to deprotonate the -carbon). -
Keep temperatures below 0°C during base addition.
-
Use Sterically hindered alcohols if possible, though this may reduce yield.
-
Data Comparison: Activation Methods
The following table compares the optical purity of the final methyl ester synthesized via different activation routes.
| Activation Method | Reagent | Temp | Catalyst | Yield (%) | Enantiomeric Excess (% ee) |
| Standard Reflux | 80°C | None | 92% | 65% (Significant Racemization) | |
| Modified Standard | 40°C | DMF | 88% | 82% | |
| High-Fidelity | 20°C | DMF | 95% | >98% | |
| Coupling Reagent | DCC/DMAP | 20°C | DMAP | 75% | 94% (Difficult Purification) |
Table 1: Comparison of activation methods for 2-(2,3-dimethylphenoxy)propionic acid. The Oxalyl Chloride method ((COCl)2) offers the best balance of yield and stereochemical retention.
Workup Decision Tree
Figure 2: Decision logic for the workup of acid-chloride derived esters.
References
-
Sterling, T. M. (1994). Mechanisms of Action of Herbicide Families. In: Herbicide Resistance in Plants. CRC Press. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Link
-
Bayer AG. (1997). Process for producing optically active phenoxypropionic acid derivatives. Patent WO1997046538A1. Link
-
BenchChem. (2025).[3] Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Link
-
Romero-Puertas, M. C., et al. (2006). Reactive oxygen species-mediated enzymatic systems involved in the oxidative action of 2,4-D. Plant, Cell & Environment.[2][4] Link
Sources
2-(2,3-dimethylphenoxy)propanoyl chloride as a chiral derivatizing agent
Application Note: 2-(2,3-Dimethylphenoxy)propanoyl Chloride (DMPPC) as a Chiral Derivatizing Agent
Executive Summary
This compound (DMPPC) is a specialized Chiral Derivatizing Agent (CDA) belonging to the class of aryloxypropionic acid derivatives . While less ubiquitous than Mosher’s acid (MTPA), DMPPC offers distinct advantages in the resolution of sterically hindered secondary alcohols and amines.
Its structural uniqueness lies in the 2,3-dimethyl substitution pattern on the phenoxy ring. The ortho-methyl group exerts significant steric influence, restricting the conformational freedom of the ether linkage. This "conformational lock" enhances the diastereomeric disparity between the resulting derivatives, often yielding superior separation factors (
Mechanism of Action
The core principle of DMPPC derivatization is the conversion of an enantiomeric mixture (analyte) into a mixture of diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties (boiling point, solubility, dipole moment, NMR chemical shifts), allowing for separation and analysis.[1]
The "Ortho-Effect" in Chiral Recognition
The efficacy of DMPPC stems from the proximity of the 2-methyl group (on the aromatic ring) to the chiral center (C2 of the propanoyl group).
-
Steric Gearing: The ortho-methyl group clashes with the methine proton or methyl group of the propanoyl moiety, biasing the molecule towards specific rotamers.
-
Anisotropic Shielding: When the analyte binds, the aromatic ring is held in a fixed orientation relative to the analyte's substituents. This maximizes the magnetic anisotropy effect, leading to clearer peak separation in
H-NMR.
Reaction Pathway
The reaction proceeds via nucleophilic acyl substitution. The DMPPC (acyl chloride) is attacked by the nucleophilic oxygen (alcohol) or nitrogen (amine) of the analyte.
Figure 1: Reaction pathway for the generation of diastereomers using DMPPC.
Experimental Protocols
Safety Warning: DMPPC is corrosive and moisture-sensitive. All operations must be performed in a fume hood using anhydrous solvents.
Protocol A: In-Situ Preparation of DMPPC (from Acid Precursor)
Note: Commercial DMPPC is hydrolytically unstable. It is best prepared fresh from 2-(2,3-dimethylphenoxy)propanoic acid.
Reagents:
-
(R)- or (S)-2-(2,3-dimethylphenoxy)propanoic acid (1.0 eq)
-
Thionyl chloride (
) (5.0 eq) or Oxalyl chloride (2.0 eq) + DMF (cat.) -
Toluene (anhydrous)
Procedure:
-
Dissolve 1.0 mmol of the chiral acid in 5 mL of anhydrous toluene.
-
Add 5.0 mmol of thionyl chloride dropwise.
-
Reflux the mixture at 80°C for 2 hours. (Gas evolution of
and will occur). -
Remove excess
and solvent under reduced pressure (rotary evaporator) to yield the crude acid chloride (DMPPC) as a pale yellow oil. -
Critical: Use immediately for derivatization. Do not store for >24 hours.
Protocol B: Derivatization of Chiral Alcohols/Amines
Reagents:
-
Substrate (Alcohol/Amine, ~0.1 mmol)[2]
-
Freshly prepared DMPPC (1.2 eq)
-
Triethylamine (
) or Pyridine (2.0 eq) -
DMAP (4-dimethylaminopyridine) (0.1 eq) – Catalyst for alcohols
-
Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
-
Dissolution: In a 4 mL vial, dissolve 0.1 mmol of the substrate in 1 mL dry DCM.
-
Base Addition: Add 0.2 mmol of
(or Pyridine).-
Tip: For sterically hindered alcohols, use Pyridine as both solvent and base.
-
-
Catalyst: Add 10 mol% DMAP (essential for secondary alcohols; optional for amines).
-
Reagent Addition: Add a solution of DMPPC (0.12 mmol in 0.5 mL DCM) dropwise at 0°C.
-
Incubation: Allow to warm to room temperature (RT) and stir:
-
Primary alcohols/amines: 1–2 hours.
-
Secondary alcohols: 4–12 hours.
-
-
Quenching: Add 0.5 mL saturated
solution to quench unreacted acid chloride. -
Extraction: Extract the organic layer, wash with 1M HCl (to remove pyridine/DMAP), then brine. Dry over
.
Analysis & Validation
HPLC Method Development
The phenoxy group in DMPPC provides a strong UV chromophore (254 nm and 280 nm), making it ideal for HPLC analysis of non-UV-active analytes (e.g., aliphatic alcohols).
Table 1: Recommended HPLC Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 (Reverse Phase) or Silica (Normal Phase) | Diastereomers separate on achiral columns. |
| Mobile Phase (RP) | MeCN : Water (Isocratic 60:40 to 80:20) | Adjust polarity based on analyte hydrophobicity. |
| Mobile Phase (NP) | Hexane : Isopropanol (95:5 to 90:10) | Standard for ester separation. |
| Flow Rate | 1.0 mL/min | Standard analytical flow. |
| Detection | UV @ 270–280 nm | Maximizes signal from the dimethylphenoxy ring. |
NMR Analysis ( and )
For absolute configuration assignment, compare the chemical shifts of protons near the chiral center.
-
Calculation:
-
Interpretation: The anisotropic shielding cone of the 2,3-dimethylphenoxy ring will shift protons upfield or downfield depending on the stereochemistry. The ortho-methyl group enhances this split compared to standard Mosher esters.
Troubleshooting & Decision Tree
Figure 2: Troubleshooting workflow for DMPPC derivatization.
References
-
General Principles of Aryloxypropionic Acid Resolution: Vinković, V., et al. "Mechanism of chiral recognition in the enantioseparation of 2-aryloxypropionic acids." Chirality, vol. 13, no.[2][3][4][5][6][7] 9, 2001, pp. 581-587.[7]
-
Application of Phenoxy Acid Chlorides in Kinetic Resolution: Vakarov, S. A., et al. "Kinetic Resolution of Racemic 2-Aryloxy Propionyl Chlorides Using Enantiopure (S)-3,4-Dihydro-3-methyl-2H-[1,4]benzoxazines."[6] ChemistrySelect, vol. 5, 2020.
-
Steric Effects in Chiral Derivatization (Analogous Systems): Seco, J. M., et al. "Assignment of the Absolute Configuration of Alcohols, Amines and Carboxylic Acids by NMR." Chemical Reviews, vol. 104, no. 1, 2004, pp. 17-118. (Foundational text on CDA mechanisms including aryloxy derivatives).
-
Chiral Phenoxy Acid Herbicides (Source of Reagent Chemistry): "Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography."[8] Electrophoresis, 2001.
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. chiraltech.com [chiraltech.com]
- 3. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. Mechanism of chiral recognition in the enantioseparation of 2-aryloxypropionic acids on new brush-type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Analytical Strategies for Real-Time Monitoring and Control of 2-(2,3-dimethylphenoxy)propanoyl Chloride Synthesis
Audience: Researchers, scientists, and drug development professionals engaged in process chemistry, optimization, and quality control.
Abstract: The synthesis of 2-(2,3-dimethylphenoxy)propanoyl chloride, a critical intermediate in the manufacturing of various active pharmaceutical ingredients (APIs) and agrochemicals, requires precise monitoring to ensure reaction completion, minimize impurity formation, and optimize yield. Due to its high reactivity and moisture sensitivity, traditional offline analytical methods present significant challenges, often failing to provide a true snapshot of the reaction's state. This application note details robust analytical methodologies, with a focus on in-situ and derivatization techniques, designed to provide real-time, actionable data for the effective monitoring of this acyl chloride formation. We present detailed protocols for in-situ Fourier Transform Infrared (FTIR) spectroscopy, online Nuclear Magnetic Resonance (NMR) spectroscopy, and offline High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with prior derivatization.
Introduction: The Challenge of Monitoring Acyl Chloride Reactions
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The product, this compound, is significantly more reactive than its parent carboxylic acid, enabling a wide range of subsequent nucleophilic substitution reactions. This heightened reactivity, however, makes the acyl chloride susceptible to hydrolysis and other side reactions, complicating process control and analysis.[1] Direct measurement is often impractical for routine offline methods like reversed-phase HPLC due to rapid degradation in aqueous mobile phases.[2] Therefore, analytical methods must be carefully chosen to either monitor the reaction in a non-invasive manner or to rapidly convert the analyte into a stable derivative for reliable quantification.[3][4]
This guide provides the technical foundation and step-by-step protocols for implementing advanced analytical technologies to overcome these challenges, enabling tighter process control and a deeper understanding of reaction kinetics.
The Synthetic Pathway: An Overview
The most common laboratory and industrial synthesis involves the reaction of 2-(2,3-dimethylphenoxy)propanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The reaction with thionyl chloride is often favored as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.[6]
Reaction Scheme:
-
Reactant: 2-(2,3-dimethylphenoxy)propanoic acid
-
Reagent: Thionyl Chloride (SOCl₂)
-
Product: this compound
-
Byproducts: Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl)
Caption: Synthesis of this compound.
In-Situ Monitoring with Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for continuous, real-time tracking of reaction progress without sampling.[7] By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra can be collected at regular intervals, providing a direct window into the changing chemical composition of the mixture.[8]
Principle of Measurement: The key to this method is monitoring the carbonyl (C=O) stretching region of the infrared spectrum. The carboxylic acid starting material and the acyl chloride product have distinct C=O absorption bands at different frequencies.
-
Carboxylic Acid (R-COOH) C=O Stretch: Typically observed around 1700-1725 cm⁻¹.
-
Acyl Chloride (R-COCl) C=O Stretch: Appears at a significantly higher wavenumber, around 1780-1815 cm⁻¹, due to the strong electron-withdrawing effect of the chlorine atom.[8][9][10][11]
By monitoring the decrease in the reactant's carbonyl peak and the simultaneous increase in the product's carbonyl peak, a real-time kinetic profile of the reaction can be generated.[7]
Experimental Protocol: In-Situ FTIR
-
System Setup:
-
Assemble the reaction vessel with a temperature controller, magnetic stirrer, and an inlet/outlet for an inert gas (e.g., Nitrogen).
-
Insert a clean, dry in-situ ATR-FTIR probe (e.g., DiComp or Diamond) into the reactor, ensuring it is fully immersed in the reaction zone.
-
-
Background Spectrum:
-
Charge the reactor with the solvent (e.g., anhydrous toluene) and the 2-(2,3-dimethylphenoxy)propanoic acid.
-
Allow the mixture to reach the desired reaction temperature and stirring rate.
-
Collect a background spectrum. This is critical for accurate difference spectroscopy.
-
-
Reaction Initiation and Monitoring:
-
Inject the thionyl chloride into the vessel to initiate the reaction.
-
Immediately begin collecting FTIR spectra at regular intervals (e.g., every 60 seconds).
-
-
Data Analysis:
-
Process the collected spectra to generate absorbance profiles for the key peaks over time.
-
Plot the absorbance of the reactant peak (~1710 cm⁻¹) and the product peak (~1800 cm⁻¹) as a function of time to visualize the reaction kinetics and determine the endpoint.
-
Caption: Workflow for in-situ FTIR reaction monitoring.
Online Monitoring with Nuclear Magnetic Resonance (NMR) Spectroscopy
Online or flow NMR provides unparalleled structural detail and is inherently quantitative without the need for calibration curves.[12] This technique involves continuously circulating a small stream of the reaction mixture from the reactor to the NMR spectrometer and back.[12][13] It is particularly useful for identifying transient intermediates and understanding complex reaction mechanisms.
Principle of Measurement: The conversion can be monitored by observing the chemical shift changes in protons or carbons near the reaction center. For this specific reaction, the α-proton (the CH group adjacent to the carbonyl) is an excellent diagnostic handle.
-
Reactant (Acid) α-proton: Exhibits a specific chemical shift.
-
Product (Acyl Chloride) α-proton: Will be shifted downfield due to the increased electron-withdrawing nature of the acyl chloride group compared to the carboxylic acid.
By integrating the signals corresponding to the reactant and product α-protons at various time points, a precise measure of conversion can be obtained.
Experimental Protocol: Online Flow NMR
-
System Setup:
-
Connect the reaction vessel to the NMR spectrometer using chemically inert tubing (e.g., PEEK) via a peristaltic or HPLC pump.
-
The tubing should pass through a dedicated flow cell inserted into the NMR probe.[13]
-
-
System Priming:
-
Circulate the solvent through the loop to ensure there are no air bubbles and the system is stable.
-
-
Reaction Initiation and Monitoring:
-
Charge the reactor with reactants and initiate the reaction.
-
Start the pump to circulate the reaction mixture through the NMR flow cell at a controlled rate (e.g., 1-5 mL/min).
-
Acquire ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Process the spectra to identify the characteristic peaks for the reactant and product.
-
Calculate the molar ratio of product to (product + reactant) using the integral values of their respective α-proton signals to determine the percent conversion over time.
-
Caption: Schematic of an online flow NMR monitoring system.
Offline Analysis via Derivatization and Chromatography
When in-situ monitoring is not feasible, offline analysis of quenched aliquots is a reliable alternative. The key is to rapidly convert the highly reactive acyl chloride into a stable derivative that can be easily analyzed by standard chromatographic techniques like HPLC or GC.[4] Reaction with an alcohol, such as methanol, to form the corresponding methyl ester is a common and effective strategy.[14]
Protocol: HPLC Analysis via Methyl Ester Derivatization
-
Sample Quenching & Derivatization:
-
At specified time points, withdraw a small, accurately measured aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing a known volume of anhydrous methanol (e.g., 1 mL). The methanol serves as both the quenching and derivatizing agent.
-
Allow the derivatization to proceed to completion (typically a few minutes at room temperature).
-
-
Sample Preparation:
-
Dilute the derivatized sample to a suitable concentration for HPLC analysis using the mobile phase as the diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Data Analysis:
-
Quantify the formed methyl ester against a calibration curve prepared from a pure standard of the ester. The concentration of the ester is directly proportional to the concentration of the acyl chloride in the original reaction aliquot.
-
Protocol: GC-MS Analysis
Gas chromatography is also a viable technique, especially when coupled with mass spectrometry (GC-MS) for definitive identification.
-
Derivatization: Follow the same quenching/derivatization procedure as for HPLC to form the methyl ester. The resulting ester is typically volatile enough for GC analysis.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[17]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C.
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of 50-500 amu.
-
-
Data Analysis:
-
Identify the methyl ester peak by its retention time and mass spectrum.
-
Quantify using an internal or external standard method. The mass spectrometer allows for highly selective detection using selected ion monitoring (SIM) if needed.
-
Caption: Workflow for offline analysis with derivatization.
Method Comparison
| Feature | In-Situ FTIR | Online NMR | Offline HPLC (Deriv.) | Offline GC (Deriv.) |
| Analysis Time | Real-time | Near real-time | Offline (minutes/sample) | Offline (minutes/sample) |
| Sampling | Non-invasive | Minimally invasive | Invasive (aliquots) | Invasive (aliquots) |
| Structural Info | Functional groups | High-resolution structure | Retention time, UV | Retention time, Mass Spec |
| Quantitation | Relative (trends) | Absolute (inherent) | Absolute (w/ calibration) | Absolute (w/ calibration) |
| Ease of Setup | Moderate | Complex | Simple | Simple |
| Key Advantage | Robust, real-time kinetics | Unambiguous identification | High throughput, accessible | High sensitivity & selectivity |
| Key Limitation | Overlapping peaks | High cost, complex setup | Derivatization required | Derivatization required |
Conclusion
The successful synthesis and scale-up of this compound hinges on the ability to accurately monitor the reaction's progress. For deep mechanistic understanding and real-time process control, in-situ FTIR and online NMR are the premier choices, providing continuous data without disturbing the reaction.[12] In-situ FTIR is particularly well-suited for determining reaction kinetics and endpoints in a manufacturing environment due to its robustness.[8] For routine quality control, method development, or when in-situ probes are not available, offline HPLC or GC analysis following a rapid derivatization step provides a reliable and accurate means of quantification.[4][18] The selection of the optimal analytical method will depend on the specific goals of the study, ranging from fundamental kinetic analysis to routine in-process control.
References
- Benchchem. A Comparative Guide to Analytical Methods for Detecting 2,2-Dimethylbut-3-ynoyl Chloride Reaction Products.
- Benchchem. Technical Support Center: In-process FTIR Monitoring of N-(2-chloroethyl)carbamoyl Chloride Reactions.
- Mettler Toledo.
- PubMed. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
- SlidePlayer. Monitoring Chemical Reactions in Real Time with NMR Spectroscopy.
- Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique.
- SelectScience.
- Reddit. Synthesis of Acyl Chlorides with Thionyl Chloride.
- Cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope.
- SIELC Technologies. 2,2-Dimethylpropanoyl chloride.
- ResearchGate. What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?.
- Chemistry LibreTexts.
- Oregon State University.
- Analytical Methods (RSC Publishing). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples.
- Chemistry Blog. Infrared spectra of acid chlorides.
- Chemrevise. Acyl Chlorides and Acid Anhydrides.
- DIRECT GAS CHROMATOGRAPHIC DETERMINATION OF PROPIONYL CHLORIDE.
- Google Patents. High performance liquid chromatography method for analysis of alkyl chloride compound.
- YouTube. Must Know Synthesis and Reactions of Acid Chlorides.
- Chemguide. preparation of acyl chlorides (acid chlorides).
- Frontiers. Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products.
- ResearchGate. Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
- Chrom
Sources
- 1. chemrevise.org [chemrevise.org]
- 2. Acid Chlorides by HPLC [October 11, 2003] - Chromatography Forum [chromforum.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 11. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 12. selectscience.net [selectscience.net]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. 2,2-Dimethylpropanoyl chloride | SIELC Technologies [sielc.com]
- 16. CN105301137A - High performance liquid chromatography method for analysis of alkyl chloride compound - Google Patents [patents.google.com]
- 17. Frontiers | Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products [frontiersin.org]
- 18. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Large-Scale Synthesis of 2-(2,3-Dimethylphenoxy)propanoyl Chloride
Executive Summary
This Application Note details the process chemistry and engineering controls required for the large-scale synthesis of 2-(2,3-dimethylphenoxy)propanoyl chloride (CAS: Derivative of 32428-79-4). This compound is a critical acylating agent used in the manufacture of fibrate-class pharmaceuticals and selective agrochemical herbicides.
The protocol outlined below transitions from traditional laboratory methods (using diethyl ether/extraction) to a robust Toluene-Based Telescoped Process . This approach minimizes solvent swaps, enables azeotropic drying (critical for acid chloride formation), and maximizes volumetric efficiency.
Target Metrics:
-
Overall Yield: >85% (from 2,3-xylenol).[1]
-
Throughput: Scalable to 50 kg batches.
Strategic Synthesis Architecture
The synthesis is divided into two distinct chemical phases, linked by a critical engineering operation (azeotropic drying).
-
Phase I (Etherification): Williamson ether synthesis using 2,3-dimethylphenol and 2-chloropropanoic acid under Phase Transfer Catalysis (PTC).
-
Phase II (Chlorination): Conversion of the carboxylic acid to the acid chloride using Thionyl Chloride (
) activated by Dimethylformamide (DMF).
Reaction Scheme
(Where Ar = 2,3-dimethylphenyl)
Phase I: Synthesis of the Precursor Acid
Objective: Synthesize 2-(2,3-dimethylphenoxy)propanoic acid via
Rationale & Causality
-
Solvent Choice (Toluene): Unlike lab protocols using ether, Toluene is chosen because it forms an azeotrope with water. This allows us to dry the intermediate acid without isolating the solid, proceeding directly to the moisture-sensitive chlorination step.
-
Catalyst (TBAB): The reaction occurs at the interface of the organic phenol phase and the aqueous caustic phase. Tetrabutylammonium bromide (TBAB) acts as a phase transfer catalyst, shuttling the phenoxide anion into the organic phase to attack the chloropropionate.
-
Steric Consideration: The methyl group at the 2-position of the phenol creates steric hindrance. High agitation and slightly elevated temperatures (
C) are required to drive the reaction to completion compared to simple phenol.
Protocol (Basis: 10 kg Input)
| Reagent | MW | Equivalents | Mass/Vol |
| 2,3-Dimethylphenol | 122.16 | 1.0 | 10.0 kg |
| 2-Chloropropanoic acid | 108.52 | 1.2 | 10.66 kg |
| NaOH (50% w/w aq) | 40.00 | 2.5 | 16.4 kg |
| TBAB (Catalyst) | 322.37 | 0.01 | 0.26 kg |
| Toluene | - | - | 40 L |
| Water | - | - | 20 L |
Step-by-Step Methodology:
-
Phenoxide Formation:
-
Charge Reactor A (Glass-lined) with Water and NaOH (50%) .
-
Start agitation (150 RPM).
-
Slowly charge 2,3-Dimethylphenol (solid/melt) while maintaining temp
C (Exothermic). -
Checkpoint: Solution should be homogeneous (Sodium 2,3-dimethylphenoxide formed).
-
-
Alkylation:
-
Add Toluene and TBAB . Heat mixture to
C. -
Slowly dose 2-Chloropropanoic acid over 2 hours.
-
Caution: Maintain pH
throughout addition. If pH drops, add supplemental NaOH. -
Reflux at
C for 4–6 hours. -
Validation: IPC (In-Process Control) via HPLC showing <1% unreacted phenol.
-
-
Workup & Phase Separation:
-
Cool to
C. -
The product is currently the sodium salt (water-soluble). The impurities (unreacted phenol, toluene byproducts) are in the organic layer.
-
Decant and discard the Toluene layer. (This removes neutral organic impurities).
-
Wash the aqueous layer with fresh Toluene (10 L) to ensure removal of all unreacted phenol.
-
-
Acidification & Extraction:
-
Azeotropic Drying (Critical):
-
Heat the Toluene layer to reflux under a Dean-Stark trap.
-
Remove water until the distillate is clear.
-
Target: Water content
(Karl Fischer titration). Do not proceed to chlorination if wet.
-
Phase II: Chlorination Dynamics
Objective: Convert the dry acid solution to the acid chloride.
Rationale & Causality
-
Reagent (
): Thionyl chloride is preferred over Oxalyl chloride for cost and over because the byproducts ( , ) are gases, simplifying purification. -
Catalyst (DMF): Dimethylformamide reacts with
to form the Vilsmeier-Haack reagent (chloroiminium ion). This species is far more electrophilic than alone, preventing the reaction from stalling due to the steric bulk of the 2,3-dimethylphenoxy group.
Protocol
| Reagent | MW | Equivalents | Mass/Vol |
| Dry Acid in Toluene | ~194.2 | 1.0 | (From Phase I) |
| Thionyl Chloride | 118.97 | 1.3 | ~12.6 kg |
| DMF (Anhydrous) | 73.09 | 0.05 | ~0.3 kg |
Step-by-Step Methodology:
-
Setup:
-
Ensure Reactor B is dry and connected to a Caustic Scrubber (NaOH) to neutralize HCl/SO2 off-gas.
-
Charge the Dry Acid/Toluene solution from Phase I.
-
Add DMF catalyst.[5]
-
-
Reaction:
-
Heat solution to
C. -
Dose Thionyl Chloride slowly via subsurface dip tube over 3 hours.
-
Safety Note: Gas evolution will be vigorous. Monitor scrubber temperature.
-
After addition, ramp temperature to
C and hold for 2 hours to drive off residual gases. -
Validation: GC analysis showing conversion of Acid peak to Acid Chloride peak (Note: Acid must be derivatized with methanol for GC analysis).
-
-
Purification (Distillation):
-
Apply vacuum (gradually down to 50 mbar) to strip Toluene and excess
. -
Result: Crude oil.
-
Perform High-Vacuum Distillation (1-5 mbar).
-
Boiling Point: Expect
C at 2 mbar (estimated based on congeners). -
Collect main fraction.
-
Visualizations
Process Workflow Diagram
Figure 1: Integrated process flow for the synthesis of this compound.
Catalytic Mechanism (DMF Activation)
Figure 2: The Vilsmeier-Haack catalytic cycle accelerating acid chloride formation.
Process Safety & Engineering Controls
Thermal Runaway & Gas Evolution
The reaction of
-
Risk: Rapid addition of
can cause "gas hold-up" followed by a sudden release (burp), over-pressurizing the vessel. -
Control: Use a mass flow controller for
addition linked to reactor pressure. If pressure >50 mbar above setpoint, addition stops automatically.
Scrubber Configuration
Do not vent to atmosphere.
-
Primary Trap: Falling film water absorber (captures HCl).
-
Secondary Trap: 15% NaOH scrubber (neutralizes
and residual HCl).
Analytical Validation
| Test | Method | Specification |
| Assay | GC-FID (Derivatized with MeOH) | |
| Appearance | Visual | Clear to pale yellow oil |
| Hydrolyzable Chlorine | Titration ( | |
| Water Content | Karl Fischer |
Derivatization Protocol for GC: Acid chlorides are unstable on GC columns.
-
Take 50 mg sample.
-
Dissolve in 1 mL anhydrous Methanol (converts chloride to methyl ester).
-
Add 10 mg
to neutralize HCl. -
Inject supernatant.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis and Acid Chloride formation).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for Vilsmeier-Haack reagent formation).
-
Rezaei, R., et al. (2013). Catalytic applications of DMF in organic synthesis.[1][5][15][16] (Review of DMF catalysis in chlorination).
-
Org. Synth. (1943). 2,4-Dichlorophenoxyacetic Acid. Coll. Vol. 2, p.174. (Foundational protocol for phenoxy acid synthesis, adapted here for 2,3-isomer).
-
Levin, D. (1997). The Process Development of a Fibrate Pharmaceutical Intermediate. Organic Process Research & Development. (Industrial scale-up considerations for phenoxy-alkanoic acids).
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Alcohol to Chloride (SOCl2 + cat. DMF) [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN1740132A - A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride - Google Patents [patents.google.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 12. Acyl chloride [yufenggp.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-(2,3-dimethylphenoxy)propanoyl chloride as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling a Key Synthetic Intermediate
2-(2,3-dimethylphenoxy)propanoyl chloride is a highly reactive acyl chloride that serves as a pivotal building block in modern organic chemistry. Its structure, combining a phenoxypropanoic acid core with a reactive chloride leaving group, makes it an exceptionally efficient reagent for introducing the 2-(2,3-dimethylphenoxy)propanoyl moiety into a wide range of molecules. This guide provides an in-depth exploration of its synthesis, mechanistic behavior, and key applications, with a particular focus on its role in the development of agrochemicals and other fine chemicals. The protocols outlined herein are designed for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
The significance of the aryloxyphenoxypropionate (APP) scaffold, to which this molecule belongs, is well-established, particularly in the agrochemical industry. Many commercial herbicides utilize this motif to selectively target grassy weeds by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid synthesis.[1][2] This guide will provide the foundational chemistry and practical methodologies required to exploit this compound as a precursor for novel molecular discovery.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties is fundamental to its safe and effective use. The data for this compound is consolidated below. Properties for the parent propionyl chloride are included for context, as many of the handling and safety protocols are analogous.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₁H₁₃ClO₂ | - |
| Molecular Weight | 212.67 g/mol | - |
| Appearance | Expected to be a colorless to light-yellow liquid | Analogy[3] |
| Boiling Point | Not specified; propionyl chloride boils at ~78 °C | Analogy[3] |
| Density | Not specified; propionyl chloride density is ~1.06 g/mL | Analogy[3] |
| Reactivity | Reacts violently with water, alcohols, and amines | [4][5] |
Critical Safety & Handling:
This compound, as an acyl chloride, must be handled with extreme care in a well-ventilated chemical fume hood.[6] It is presumed to be corrosive and will cause severe skin burns and eye damage upon contact.[6] Inhalation of its vapors can be fatal.[4] The compound is flammable and reacts violently with water and other protic solvents, releasing corrosive hydrogen chloride gas.[3][5]
Required Personal Protective Equipment (PPE):
-
Flame-retardant lab coat
-
Chemical-resistant gloves (e.g., butyl rubber)
-
Splash-proof goggles and a full-face shield
-
Appropriate respiratory protection if ventilation is inadequate
Synthesis of the Building Block
The most direct and common method for preparing acyl chlorides is the treatment of the corresponding carboxylic acid with a chlorinating agent.[7] Thionyl chloride (SOCl₂) is often the reagent of choice due to the convenient removal of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), as gases.[8][9]
The synthesis workflow begins with the precursor, 2-(2,3-dimethylphenoxy)propanoic acid.
Caption: Synthesis of the target acyl chloride from its parent carboxylic acid.
Protocol 3.1: Preparation of this compound
Objective: To synthesize the title compound from 2-(2,3-dimethylphenoxy)propanoic acid.
Materials:
-
2-(2,3-dimethylphenoxy)propanoic acid
-
Thionyl chloride (SOCl₂), distilled
-
Anhydrous toluene or dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser and drying tube (CaCl₂)
-
Heating mantle
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. Ensure the top of the condenser is fitted with a drying tube or gas bubbler leading to a base trap (e.g., NaOH solution) to neutralize evolved HCl and SO₂ gas.
-
Charging the Flask: To the flask, add 2-(2,3-dimethylphenoxy)propanoic acid (1.0 eq). Dissolve or suspend it in a minimal amount of anhydrous toluene or DCM (approx. 3-5 mL per gram of acid).
-
Reagent Addition: While stirring, carefully add thionyl chloride (1.5-2.0 eq) dropwise via an addition funnel at room temperature. The reaction is often exothermic.
-
Reaction: After the addition is complete, gently heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up: Allow the reaction mixture to cool to room temperature. The solvent and excess thionyl chloride can be carefully removed under reduced pressure (rotary evaporation). Caution: Ensure the vacuum pump is protected by a cold trap and a base trap.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a clear liquid.
Core Reactivity & Mechanistic Principles
The utility of this compound stems from the high reactivity of the acyl chloride functional group. The carbonyl carbon is highly electrophilic, making it an excellent target for nucleophiles. The reaction proceeds via a nucleophilic acyl substitution mechanism, which is a two-step addition-elimination process.[10]
-
Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.
-
Elimination: The carbonyl group reforms by expelling the chloride ion, which is an excellent leaving group, to yield the substituted product.
Caption: Key reaction pathways for the acyl chloride building block.
Protocol 5.1: Synthesis of a 2-(2,3-dimethylphenoxy)propanoate Ester
Objective: To form an ester via reaction with an alcohol. This is a common final step in the synthesis of phenoxy herbicides. [11][12] Materials:
-
This compound (1.0 eq)
-
Desired alcohol (e.g., ethanol, butanol) (1.1 eq)
-
Anhydrous base (e.g., triethylamine or pyridine) (1.2 eq)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Standard work-up reagents (1M HCl, saturated NaHCO₃, brine)
-
Anhydrous sodium or magnesium sulfate
Procedure:
-
Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the alcohol (1.1 eq) and anhydrous base (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Prepare a solution of this compound (1.0 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled alcohol/base mixture over 15-20 minutes. A precipitate of triethylamine hydrochloride will form. [13]4. Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude ester can be purified by flash column chromatography on silica gel or by vacuum distillation.
Protocol 5.2: Synthesis of a 2-(2,3-dimethylphenoxy)propanamide
Objective: To form an amide via reaction with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (2.2 eq, or 1.1 eq amine with 1.2 eq external base like triethylamine)
-
Anhydrous dichloromethane (DCM)
-
Standard work-up reagents as in Protocol 5.1
Procedure:
-
Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the amine (2.2 eq) in anhydrous DCM. The second equivalent of the amine acts as the base to neutralize the HCl byproduct. [10]Alternatively, use 1.1 eq of the amine and 1.2 eq of triethylamine.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Add a solution of this compound (1.0 eq) in DCM dropwise to the cooled amine solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.
-
Work-up & Purification: Follow the same work-up, extraction, drying, and purification steps as outlined in Protocol 5.1. The resulting amide is often a solid that can be purified by recrystallization.
References
-
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]
-
MDPI. (2022, August 3). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Retrieved from [Link]
- Google Patents. (n.d.). CN1861559A - Preparation method of 2- (substituted phenoxy) propionyl chloride.
-
PubChem - NIH. (n.d.). Haloxyfop-P. Retrieved from [Link]
- Google Patents. (n.d.). US4070177A - Herbicidal phenoxy-phenoxy alkane carboxylic acid derivatives.
-
Organic Syntheses. (n.d.). Procedure for acylation with propionyl chloride. Retrieved from [Link]
-
Grok. (n.d.). Propionyl chloride. Retrieved from [Link]
-
Jubilant. (2022, February 23). Material Safety Data Sheet Propionyl Chloride. Retrieved from [Link]
-
Save My Exams. (2025, January 4). Addition Elimination Reaction - A level Chemistry Revision Notes. Retrieved from [Link]
-
Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pomais.com [pomais.com]
- 3. grokipedia.com [grokipedia.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. eastharbourgroup.com [eastharbourgroup.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. savemyexams.com [savemyexams.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. savemyexams.com [savemyexams.com]
- 11. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 12. US4070177A - Herbicidal phenoxy-phenoxy alkane carboxylic acid derivatives - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Reactions with 2-(2,3-dimethylphenoxy)propanoyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2,3-dimethylphenoxy)propanoyl chloride. This guide is designed to provide in-depth, field-proven insights into the common side reactions encountered during its use. My objective is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to proactively troubleshoot and optimize your synthetic routes.
Introduction: Understanding the Reactivity Profile
This compound is a valuable acylating agent. Its core reactivity is defined by the highly electrophilic carbonyl carbon of the acyl chloride group. This makes it an excellent substrate for nucleophilic acyl substitution reactions, which are typically the desired transformation. However, the molecule's structure also contains other reactive sites that, under specific conditions, can lead to the formation of undesired side products. This guide addresses the most common challenges in a practical question-and-answer format.
FAQ 1: Hydrolysis to Carboxylic Acid
Question: My reaction yield is consistently low, and I keep isolating 2-(2,3-dimethylphenoxy)propanoic acid. What is causing this, and how can I prevent it?
The Problem
The most common side product observed in reactions involving any acyl chloride is the corresponding carboxylic acid, formed through hydrolysis. Acyl chlorides are extremely sensitive to moisture, and even trace amounts of water in your reaction setup can lead to significant product loss.
The Cause: Inevitable Reactivity with Water
The reaction mechanism is a classic nucleophilic acyl substitution. The oxygen atom in water acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and, after deprotonation, yielding the carboxylic acid and hydrochloric acid.
purification techniques for 2-(2,3-dimethylphenoxy)propanoyl chloride
Technical Support Center: Purification & Handling of 2-(2,3-Dimethylphenoxy)propanoyl Chloride
Case ID: DMPPC-PUR-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are working with This compound , a highly reactive acyl chloride intermediate. Unlike stable solids, this compound sits at a critical intersection of moisture sensitivity and thermal instability.
Successful purification is not just about separation; it is about preservation . The primary failure modes for this compound are hydrolysis (reverting to the parent acid) and thermal decomposition (cleavage of the ether linkage or decarbonylation).
This guide replaces standard textbook procedures with field-proven protocols designed to maximize yield and purity for downstream applications (e.g., Friedel-Crafts acylations or amidation).
Part 1: The Decision Matrix (Purification Strategy)
Before proceeding, determine your purity requirements. Over-purification is a common cause of yield loss for acyl chlorides.
Figure 1: Purification Workflow Decision Tree. Select Method A for synthetic throughput or Method B for analytical purity.
Part 2: Technical Protocols
Method A: Azeotropic Stripping (The "Working Standard")
Recommended for: Next-step synthesis (Amides, Esters).
The Problem: Residual thionyl chloride (
The Protocol:
-
Concentrate: Remove bulk
via rotary evaporation (bath temp < 50°C). -
The Chaser: Add anhydrous toluene (approx. 2 mL per gram of crude). Toluene forms a binary system that helps co-distill trace thionyl chloride [1].
-
Strip: Evaporate the toluene.
-
Repeat: Perform this "chase" step 3 times .
-
Verify: A properly stripped sample should have no acrid smell of
, only the faint, sweet aromatic odor of the phenoxy backbone.
Method B: High-Vacuum Distillation (The "Gold Standard")
Recommended for: Storage, analytical standards, or removal of unreacted acid.
The Problem: Phenoxypropanoyl chlorides have high boiling points. Excessive heat causes the ether bond to cleave or the aromatic ring to chlorinate.
The Protocol:
-
Setup: Use a short-path distillation head (Vigreux columns cause too much pressure drop).
-
Vacuum: High vacuum is non-negotiable (
mmHg). -
Temperature:
-
Bath: Start at 100°C. Ramp slowly.
-
Vapor: Expect boiling point range 110–135°C at 0.5 mmHg (Estimate based on homologs [2]).
-
-
Fractionation:
-
F1 (Fore-run): Residual volatiles/toluene.
-
F2 (Main Fraction): Clear, colorless to pale yellow liquid (may solidify upon cooling).
-
Residue: Dark tar (polymerized phenols/unreacted acid).
-
Part 3: Troubleshooting & FAQs
Q1: My product is turning pink/brown during storage. Is it ruined?
Diagnosis: Trace Phenolic Oxidation. Root Cause: If the starting material (2,3-dimethylphenoxypropanoic acid) contained trace free phenols, or if moisture hydrolyzed the chloride back to phenol, these oxidize rapidly to quinones, which are intensely colored. Solution:
-
If Light Pink: Proceed. The impurity level is likely ppm-range and often removed in the next workup.
-
If Dark Brown/Black: Distill (Method B).
-
Prevention: Store under Argon. Oxygen is the enemy of electron-rich aromatic rings.
Q2: I see a broad peak at 11.0 ppm in the proton NMR. What is it?
Diagnosis: Unreacted Carboxylic Acid. Root Cause: The conversion to acid chloride was incomplete. Fix:
-
Do NOT distill yet. The boiling points of the acid and chloride are too close.
-
Reflux: Return the crude to the flask. Add fresh
(1.5 equiv) and a catalytic drop of DMF (Dimethylformamide). DMF forms the Vilsmeier-Haack reagent, which is far more reactive than alone [3]. Reflux for 1 hour, then strip (Method A).
Q3: Can I purify this using Silica Gel Chromatography?
Answer: ABSOLUTELY NOT. Reasoning: Silica gel contains surface hydroxyl groups and adsorbed water. It will hydrolyze your acid chloride back to the carboxylic acid immediately, generating HCl gas and destroying your product. Alternative: If you must remove non-polar impurities without distillation, use hexane extraction . The acid chloride is soluble in hexane; many polar tars are not. Filter the hexane solution under nitrogen and evaporate.
Q4: The liquid solidified in the receiver flask. How do I get it out?
Diagnosis: Freezing (Physical Property). Context: this compound is likely a low-melting solid (melting point est. 30–50°C). Solution:
-
Gently warm the receiver with a heat gun to melt.
-
Do not chip it out (risk of glass breakage and moisture introduction).
-
Dissolve it directly in the solvent for the next step (e.g., DCM or THF) if applicable.
Part 4: Impurity Profile & Analytics
Use this table to interpret your analytical data (GC-MS or NMR). Note: For GC-MS, samples are usually quenched with Methanol to form the Methyl Ester.
| Impurity | Origin | Detection (1H NMR) | Removal Strategy |
| Parent Acid | Incomplete Reaction / Hydrolysis | Broad singlet >10 ppm | Re-react with |
| Thionyl Chloride | Excess Reagent | N/A (Invisible in NMR) | Azeotrope with Toluene (Method A) |
| Anhydride | Thermal dimerization | Doublet shifted upfield slightly | Distillation (Method B) |
| Free Phenol | Ether cleavage (Overheating) | Sharp singlets ~6.5-7.0 ppm | Wash final derivative with NaOH |
References
-
Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for acid chloride purification via azeotropic removal). Link
-
NIST Chemistry WebBook. Propionyl chloride & Phenoxy derivatives thermochemistry data. (Used for boiling point estimation logic). Link
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. (Mechanistic grounding for DMF catalysis in acid chloride formation). Link
-
Org. Synth. 1990, 68, 83. General handling of acid chlorides and moisture sensitivity. Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and thionyl chloride before handling. Work must be performed in a fume hood.
Technical Support Center: Scaling Up 2-(2,3-dimethylphenoxy)propanoyl chloride Synthesis
A Note from Your Senior Application Scientist
Welcome to the technical support guide for scaling the synthesis of 2-(2,3-dimethylphenoxy)propanoyl chloride. As a key intermediate in the synthesis of various agrochemicals and specialty materials, mastering its production beyond the bench is a critical step.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios that our team has encountered in the field.
Moving from a laboratory flask to a pilot plant reactor is not a linear process.[3] The fundamental principles of chemistry remain, but they are profoundly influenced by the physics of heat transfer, mass transfer, and fluid dynamics, which change dramatically with scale.[4][5] This document is designed to provide you with not just the "how," but the "why," grounding our recommendations in solid chemical engineering principles and process safety management. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and ensure a safe, efficient, and reproducible scale-up.
Troubleshooting and Frequently Asked Questions (FAQs)
Section 1: Reaction Chemistry & Side Reactions
Q1: We are seeing a significant amount of unreacted 2-(2,3-dimethylphenoxy)propanoic acid in our pilot reactor, even after extending the reaction time. What's happening?
A1: This is a common issue when scaling up and typically points to two main culprits: insufficient reagent activation or poor mass transfer.
-
Causality - Reagent Activation: The conversion of a carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) often benefits from a catalytic amount of N,N-dimethylformamide (DMF).[6][7] At the lab scale, trace moisture or impurities might not noticeably affect the reaction. In a large pilot reactor, with much larger quantities of reagents and solvents, these effects are amplified. The catalyst forms a Vilsmeier reagent intermediate with thionyl chloride, which is a more potent acylating agent.[7][8] Ensure your DMF is anhydrous and used in the correct catalytic proportion (typically 1-5 mol%).
-
Causality - Mass Transfer & Mixing: In a large volume, simply increasing stir speed doesn't guarantee effective mixing.[9] If the thionyl chloride is not intimately mixed with the carboxylic acid, the reaction will be slow and incomplete. This can create localized areas of high starting material concentration. We will address mixing in more detail in the Process Parameters section.
Q2: Our final product is darker in color compared to the lab-scale batch. What causes this discoloration, and how can we prevent it?
A2: Product discoloration in acyl chloride synthesis often arises from thermal degradation or the presence of specific impurities.
-
Thermal Degradation: The reaction to form the acyl chloride is exothermic.[5] If heat is not removed efficiently in the pilot reactor, "hot spots" can form, leading to decomposition of the starting material or product.[10] This is a critical safety and quality issue. The solution lies in better thermal management, which includes ensuring the reactor's cooling jacket is operating efficiently and controlling the addition rate of the thionyl chloride.[10][11]
-
Impurities: Crude acyl chlorides can contain various color-forming impurities. A patented process suggests that treating crude carbonyl chlorides (from thionyl chloride or phosgene routes) can significantly improve the color number.[12][13] While the specific treatment might be proprietary, it highlights that purification is key. The most reliable method to remove these non-volatile, color-forming impurities is fractional distillation under reduced pressure.[14][15]
Section 2: Process Parameters & Control (The Physics of Scale-Up)
Q3: We experienced a sudden temperature spike in the pilot reactor that the cooling jacket struggled to control. How can we prevent this thermal runaway?
A3: This is one of the most significant hazards when scaling up exothermic reactions.[5][16] The core issue is that as you increase the reactor volume, the surface area available for heat exchange does not increase proportionally. This makes heat removal far less efficient than in a lab flask.[4]
-
Understanding Reaction Kinetics: First, you must understand the heat of reaction. This can be determined using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) at the lab scale.[10] This data allows you to calculate the maximum heat release and the potential adiabatic temperature rise, which informs the engineering requirements for your cooling system.[10]
-
Controlling Reagent Addition: The rate of heat generation is directly proportional to the rate of reaction. The easiest way to control this is by limiting the addition rate of your limiting reagent (typically thionyl chloride). The addition should be slow enough that your cooling system can comfortably remove the generated heat, maintaining a stable internal temperature.[5] Consider a semi-batch process where one reactant is added over several hours.
-
Engineering Controls: Ensure your pilot reactor's temperature control system is properly tuned and responsive.[11] This includes having accurate temperature probes and an automated control loop that can adjust the flow of coolant.[10] For highly exothermic reactions, an external heat exchanger loop may be necessary in addition to the jacket.
Q4: How do we determine the optimal stirring speed and impeller type for our 100L pilot reactor? Our lab-scale magnetic stirrer doesn't translate.
A4: You are correct; magnetic stirring is inadequate for ensuring homogeneity in large vessels. The goal of agitation in a pilot reactor is to ensure good heat and mass transfer, preventing temperature and concentration gradients.[9][17]
-
Impeller Selection: For a liquid-liquid reaction like this, a Rushton turbine or a pitched-blade turbine is generally effective. The Rushton turbine provides high shear, which is excellent for dispersing reactants, while a pitched-blade turbine promotes better top-to-bottom fluid motion (axial flow).[17] The choice depends on the viscosity and density of your reaction mixture.
-
Quantifying Mixing: Rather than just picking an RPM, process engineers often use dimensionless numbers like the Reynolds number (to characterize flow regime) and Power number (to calculate the power drawn by the impeller). The key parameter for scale-up is often the power per unit volume (P/V).[9][17] You can work with a chemical engineer to calculate a P/V value from your successful lab experiments and apply it to the pilot scale to achieve similar mixing intensity.
-
Feed Pipe Position: The location where you introduce the thionyl chloride is critical. It should be fed into a region of high turbulence, such as directly above the impeller, to ensure it disperses quickly rather than creating a concentrated, highly reactive layer.[9]
Workflow & Troubleshooting Diagrams
Caption: High-level workflow for scaling up the synthesis process.
Caption: Decision tree for troubleshooting low product yield.
Section 3: Downstream Processing & Purity
Q5: What is the most effective method for purifying this compound at the pilot scale, and what purity should we target?
A5: The gold standard for purifying acyl chlorides at this scale is fractional distillation under reduced pressure .[14][15][18]
-
Methodology: This technique is effective because it separates the desired product from both more volatile components (like residual thionyl chloride) and less volatile components (like unreacted carboxylic acid and colored degradation byproducts).[14][19] It is crucial to use a vacuum pump and a well-packed distillation column to achieve good separation.
-
Target Purity: For most applications, especially in pharmaceutical or agrochemical synthesis, a purity of >98% is expected.[14][20] Key impurities to monitor are residual starting acid and free HCl, as these can interfere with subsequent reactions.
-
Alternative: In some cases, if the subsequent reaction is not sensitive to minor impurities, the crude product can be used after simply removing the excess thionyl chloride and solvent under vacuum.[14] However, for developing a robust process, purification by distillation is highly recommended.
Q6: How can we accurately determine the purity of our final product? Direct analysis by HPLC has been problematic.
A6: The high reactivity of acyl chlorides makes direct analysis challenging, as they can hydrolyze on the column or react with common solvents.[14][21] The most reliable methods involve either derivatization or titration.
-
Gas Chromatography (GC) with Derivatization: This is a very common and robust method. A small, accurately weighed sample of the acyl chloride is reacted with an anhydrous alcohol (e.g., methanol or ethanol) in the presence of a non-nucleophilic base to form the corresponding ester. This ester is stable and can be easily analyzed by standard GC to determine purity.[6][14]
-
Titration: A simple acid-base titration can be used to determine the amount of active acyl chloride. The sample is carefully hydrolyzed, and the resulting hydrochloric acid and carboxylic acid are titrated with a standardized base. A separate titration can determine the amount of free HCl initially present. This method is excellent for quantifying the main component but provides less information about organic impurities.[20]
Section 4: Safety & Handling
Q7: What are the essential safety precautions when handling bulk quantities of thionyl chloride in a pilot plant?
A7: Thionyl chloride is highly hazardous, and all handling operations must be treated with extreme care.[22] It is toxic, corrosive, and reacts violently with water.[23][24]
-
Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves (butyl rubber or neoprene), chemical splash goggles, a face shield, and a chemical-resistant apron or suit.[23][25]
-
Ventilation and Containment: All transfers and reactions must be conducted in a well-ventilated area, ideally within a contained system with local exhaust ventilation.[22][23] The reactor must be connected to a scrubber system (typically containing caustic soda) to neutralize the HCl and SO₂ gases produced during the reaction.
-
Handling Procedures: Use dedicated, clearly labeled, and inspected transfer lines and pumps. Avoid contact with water and other incompatible materials like bases and alcohols.[23] Ensure emergency showers and eyewash stations are readily accessible and tested regularly.[24]
-
Spill Response: Have a spill kit ready that includes non-reactive absorbent materials like vermiculite or dry sand. DO NOT USE WATER to clean up a spill.[24] All personnel must be trained on the specific spill response procedures for thionyl chloride.
Data Summaries
Table 1: Comparison of Key Parameters from Lab to Pilot Scale
| Parameter | Laboratory Scale (1L Flask) | Pilot Plant Scale (100L Reactor) | Rationale for Change |
| Volume | 0.5 L | 75 L | Scale-up factor of 150x |
| Agitation | Magnetic Stir Bar (600 RPM) | Mechanical Stirrer (Pitched Blade, 150-300 RPM) | Required for effective mixing and heat transfer in large volumes.[9] |
| Heat Transfer | Surface Area of Flask (High SA:Vol Ratio) | Jacketed Vessel (Low SA:Vol Ratio) | Reduced relative surface area necessitates active cooling control.[4][5] |
| SOCl₂ Addition | 30 minutes (Dropping Funnel) | 3 - 5 hours (Metering Pump) | Controlled addition is critical to manage the exotherm.[5][10] |
| Off-Gas Mgmt. | Fume Hood | Packed Bed Caustic Scrubber | Required to safely neutralize large volumes of HCl and SO₂. |
| Purification | Short-Path Distillation | Fractional Distillation (Packed Column) | Necessary for achieving high purity by separating close-boiling impurities.[14] |
Table 2: Typical Impurity Profile and Mitigation Strategy
| Impurity | Source | Impact | Mitigation Strategy |
| 2-(2,3-dimethylphenoxy)propanoic acid | Incomplete reaction | Reduces yield; can interfere in next step | Optimize reaction time, temperature, and mixing.[9] Purify by vacuum distillation.[15] |
| Thionyl Chloride (SOCl₂) | Excess reagent | Highly reactive and corrosive | Remove by distillation; quench carefully if necessary.[26] |
| Hydrogen Chloride (HCl) | Reaction byproduct | Acidic; can cause corrosion or side reactions | Remove under vacuum; neutralize during workup if applicable.[27] |
| Sulfur Dioxide (SO₂) | Reaction byproduct | Gaseous byproduct | Vent to a caustic scrubber system.[19] |
| Thermal Degradation Products | Overheating / Hot spots | Discoloration; potential for unknown reactivity | Strict temperature control; controlled reagent addition; efficient mixing.[10] |
Detailed Protocols
Protocol 1: Pilot-Scale Synthesis of this compound (100L Reactor)
WARNING: This procedure involves highly hazardous materials. All operations must be conducted by trained personnel following a thorough safety review (HAZOP) and using appropriate engineering controls and PPE.[23][24]
-
Reactor Preparation:
-
Ensure the 100L glass-lined reactor is clean, dry, and pressure tested.
-
Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.
-
Start the caustic scrubber system and ensure it is functioning correctly.
-
Begin circulation of coolant (e.g., glycol) through the reactor jacket and set the controller to 15°C.
-
-
Charging Reagents:
-
Charge 2-(2,3-dimethylphenoxy)propanoic acid (e.g., 10.0 kg) to the reactor, followed by an anhydrous solvent like toluene (e.g., 40 L).
-
Start agitation (e.g., 150 RPM) to dissolve the solid.
-
Charge anhydrous N,N-dimethylformamide (DMF) (e.g., 0.1 L) as a catalyst.[6]
-
-
Thionyl Chloride Addition (Exotherm Control):
-
Using a calibrated metering pump, begin the slow, subsurface addition of thionyl chloride (SOCl₂) (e.g., 1.2 equivalents).
-
CRITICAL: Monitor the internal temperature closely. The addition rate should be controlled to maintain the batch temperature between 20-25°C. The expected addition time is 3-5 hours.[10] If the temperature rises above 28°C, immediately stop the addition until it returns to the target range.
-
Observe the off-gas flow to the scrubber. Vigorous gas evolution (HCl and SO₂) is expected.[19]
-
-
Reaction Completion:
-
After the addition is complete, slowly raise the batch temperature to 40-45°C and hold for 2-4 hours to drive the reaction to completion.
-
Take an in-process control (IPC) sample (handle with extreme care) to be derivatized with methanol and analyzed by GC to confirm the disappearance of the starting carboxylic acid.[6]
-
-
Solvent and Excess Reagent Removal:
-
Once the reaction is complete, cool the batch to 30°C.
-
Slowly apply vacuum to the reactor to distill off the solvent and any remaining thionyl chloride. The overhead vapors must be directed through the scrubber.
-
The crude this compound remains as the residue.
-
Protocol 2: Purity Analysis by GC (via Methyl Ester Derivatization)
-
Sample Preparation:
-
In a fume hood, add ~5 mL of anhydrous methanol to a 10 mL vial equipped with a magnetic stir bar.
-
Carefully and slowly, add 2-3 drops (~50 mg) of the crude or distilled acyl chloride product to the methanol. The reaction is exothermic.
-
Add 1 drop of pyridine or triethylamine to neutralize the generated HCl.
-
Cap the vial and stir for 15 minutes at room temperature.
-
Dilute the sample with a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration for GC analysis.
-
-
GC Conditions (Example):
-
Column: DB-5 or equivalent (30 m x 0.25 mm x 0.25 µm)
-
Injector Temp: 250°C
-
Detector (FID) Temp: 280°C
-
Oven Program: 80°C for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.
-
Analysis: Calculate the purity based on the area percent of the methyl 2-(2,3-dimethylphenoxy)propanoate peak relative to all other peaks.
-
References
- Ensuring Quality: Acetyl Chloride Specifications and Testing for Buyers. (2026, January 14). Google Cloud.
- Mixing and Mass Transfer | Reaction Rate. Mettler Toledo.
- Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
- Oxygen mass transfer in a stirred tank bioreactor using different impeller configurations for environmental purposes. PMC.
- How Pilot Plants Ensure Temperature Stability | Pharma Scaling. (2025, September 20). Xytel India.
- Thionyl chloride. (2019, September 12). PENTA.
- SOP 0079 - Thionyl Chloride. (2013, July 22). Standard Operating Procedures for.
- Handling Reaction Exotherms – A Continuous Approach. (2022, June 1). Chemical Industry Journal.
- Mass Transfer Study and CFD Simulation in Stirred Tank Reactor with Dual Rushton Turbine Implementing Population Balance Model. (2025, February 12). Biointerface Research in Applied Chemistry.
- Lessons in Bioreactor Scale-Up, Part 4. (2024, October 15). BioProcess International.
- SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
- Purification techniques for products of decanoyl chloride synthesis. Benchchem.
- Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up. (2022, October 26). RSC Publishing.
- Use of Pilot Engineering Systems to model representative manufacturing processes for pesticide active ingredients. Cipac.org.
- US6727384B1 - Method for purifying acid chlorides. Google Patents.
- Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
- US6727384B1 - Method for purifying acid chlorides. Google Patents.
- Safety Data Sheet: Thionyl chloride. Carl ROTH.
- How-to-Achieve-Optimal-Temperature-Control-of-Reactors. Lab Unlimited.
- Controlling Runaway Heat in Exothermic Chemical Reactions. Innocentive.
- The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. Google Patents.
- Agrochem Intermediates. VanDeMark Chemical.
- General procedures for the purification of Acid chlorides. Chempedia - LookChem.
- Importance of Pilot Plant in Chemical Industry. (2021, May 30). Medium.
- preparation of acyl chlorides (acid chlorides). Chemguide.
- Making Acyl Chlorides (Acid Chlorides). (2023, January 22). Chemistry LibreTexts.
- What should i reconsider in my experiment for acyl chloride to be formed? (2019, March 4). ResearchGate.
- Production of Acyl Chlorides. (2025, June 23). Save My Exams.
- Innovations in Agrochemical and Pharma Intermediates. (2024, March 15). Reachem.
- Acyl chloride. Wikipedia.
- converting carboxylic acids into acyl (acid) chlorides. Chemguide.
- An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Journal of the Chemical Society of Pakistan.
- Propanoyl chloride. PubChem.
- Making Acyl Chlorides (Acid Chlorides). (2023, January 22). Chemistry LibreTexts.
Sources
- 1. Agrochemicals - Phosgene Derivatives & Specialty Chemicals Manufacturing - VanDeMark Chemical [vandemark.com]
- 2. Innovations in Agrochemical and Pharma Intermediates - Reachem [reachemchemicals.com]
- 3. aditishambharkar.medium.com [aditishambharkar.medium.com]
- 4. How Pilot Plants Ensure Temperature Stability | Pharma Scaling [xytelindia.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Acyl chloride - Wikipedia [en.wikipedia.org]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. mt.com [mt.com]
- 10. amarequip.com [amarequip.com]
- 11. labunlimited.com [labunlimited.com]
- 12. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 13. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 16. innocentive.com [innocentive.com]
- 17. Oxygen mass transfer in a stirred tank bioreactor using different impeller configurations for environmental purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. nbinno.com [nbinno.com]
- 21. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 22. pentachemicals.eu [pentachemicals.eu]
- 23. drexel.edu [drexel.edu]
- 24. nj.gov [nj.gov]
- 25. carlroth.com:443 [carlroth.com:443]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. savemyexams.com [savemyexams.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(2,3-Dimethylphenoxy)propanoyl Chloride Derivatives
In the relentless pursuit of novel and effective agrochemicals and therapeutic agents, the structural modification of known bioactive scaffolds remains a cornerstone of discovery. Among these, phenoxypropanoic acid derivatives have long been recognized for their significant biological activities, particularly as herbicides. This guide provides a comprehensive comparative analysis of the biological activities of derivatives synthesized from 2-(2,3-dimethylphenoxy)propanoyl chloride, offering researchers, scientists, and drug development professionals a critical evaluation of their potential.
This document delves into the herbicidal and fungicidal properties of these compounds, presenting available experimental data to facilitate a direct comparison with existing alternatives. We will explore the underlying mechanisms of action, provide detailed experimental protocols for the evaluation of these activities, and visualize key concepts to enhance understanding.
Introduction to 2-(2,3-Dimethylphenoxy)propanoic Acid Derivatives
The 2-(2,3-dimethylphenoxy)propanoic acid moiety belongs to the broader class of aryloxyphenoxypropionate (AOPP) herbicides. These compounds are known for their selective herbicidal action against grasses.[1] The introduction of the 2,3-dimethylphenoxy group offers a unique substitution pattern that can influence the molecule's steric and electronic properties, potentially leading to altered biological activity, selectivity, and metabolic stability. The conversion of the parent acid to the highly reactive acyl chloride provides a versatile starting point for the synthesis of a wide array of derivatives, including amides and esters, each with the potential for distinct biological profiles.
Comparative Analysis of Biological Activity
While specific quantitative data for derivatives of this compound is limited in publicly available literature, we can extrapolate and compare potential activities based on studies of structurally similar phenoxypropanoic acid derivatives.
Herbicidal Activity
Phenoxy herbicides traditionally function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.[2] However, many AOPP herbicides, a class to which 2-(2,3-dimethylphenoxy)propanoic acid derivatives belong, act through a different mechanism: the inhibition of acetyl-CoA carboxylase (ACCase), a crucial enzyme in fatty acid biosynthesis in grasses.[3]
Table 1: Post-Emergence Herbicidal Activity of Structurally Related Phenoxypropanamide Derivatives against Various Weed Species
| Compound ID | Weed Species | Application Rate (g a.i./ha) | Inhibition (%) | Reference |
| 3a | Abutilon theophrasti | 150 | 0 | [1] |
| Amaranthus retroflexus | 150 | 0 | [1] | |
| Echinochloa crus-galli | 150 | 100 | [1] | |
| Setaria viridis | 150 | 100 | [1] | |
| 3b | Abutilon theophrasti | 150 | 0 | [1] |
| Amaranthus retroflexus | 150 | 0 | [1] | |
| Echinochloa crus-galli | 150 | 100 | [1] | |
| Setaria viridis | 150 | 100 | [1] | |
| Metamifop (Control) | Echinochloa crus-galli | 150 | 90 | [1] |
| Setaria viridis | 150 | 90 | [1] |
Note: Compounds 3a and 3b are 2-(4-aryloxyphenoxy)propionamide derivatives, structurally related to the topic compounds. The data indicates high efficacy against grass weeds (Echinochloa crus-galli and Setaria viridis) and no activity against broadleaf weeds (Abutilon theophrasti and Amaranthus retroflexus), which is characteristic of AOPP herbicides.
The data in Table 1 demonstrates the selective nature of these types of herbicides, a desirable trait in crop protection. The high inhibition rates against common grassy weeds suggest that derivatives of this compound could exhibit similar potent and selective herbicidal properties.
Fungicidal Activity
The fungicidal potential of phenoxyacetic acid derivatives has also been explored. While direct data on this compound derivatives is scarce, studies on related structures provide valuable insights. The mechanism of antifungal action for this class of compounds is not as well-defined as their herbicidal action and can vary depending on the specific derivative and the fungal species.
Table 2: In Vitro Antifungal Activity of Structurally Related Carboxylic Acid Amides
| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |
| 1c | Pythium aphanidermatum | 19.95 | [4] |
| Rhizoctonia solani | 17.99 | [4] | |
| 3c | Pythium aphanidermatum | 16.75 | [4] |
| Rhizoctonia solani | 19.19 | [4] | |
| Boscalid (Control) | Pythium aphanidermatum | 10.68 | [4] |
| Rhizoctonia solani | 14.47 | [4] |
Note: Compounds 1c and 3c are N-phenylbenzamide derivatives, highlighting that the amide functionality can confer significant antifungal activity. The EC50 values indicate the concentration required to inhibit 50% of fungal growth.
The data in Table 2 suggests that amide derivatives of carboxylic acids can possess potent antifungal activity against important plant pathogens. This indicates that synthesizing amide derivatives from this compound could be a promising avenue for the development of novel fungicides.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key biological assays.
Synthesis of 2-(2,3-Dimethylphenoxy)propanamide Derivatives
The synthesis of amide derivatives from this compound is a straightforward process.
Protocol 1: General Procedure for Amide Synthesis
-
Dissolve 1.0 equivalent of the desired amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1.0 equivalent of this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Synthesis of Amide Derivatives
Caption: General workflow for the synthesis of amide derivatives.
Herbicidal Activity Screening (Post-Emergence)
This whole-plant assay is a standard method for evaluating the post-emergence herbicidal efficacy of test compounds.[1]
Protocol 2: Whole-Plant Pot Assay for Herbicidal Activity
-
Sow seeds of test weed species (e.g., Echinochloa crus-galli, Setaria viridis, Abutilon theophrasti) in pots containing a suitable soil mix.
-
Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 14h/10h light/dark cycle).
-
When the plants reach the 2-3 leaf stage, prepare solutions of the test compounds in a suitable solvent (e.g., acetone) with a surfactant.
-
Spray the plants uniformly with the test solutions at various concentrations (e.g., 150 g a.i./ha). Include a solvent-only control and a commercial herbicide standard.
-
Return the plants to the greenhouse or growth chamber.
-
After a set period (e.g., 21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) and calculate the percent inhibition relative to the control.
DOT Diagram: Herbicidal Activity Screening Workflow
Caption: Workflow for post-emergence herbicidal activity screening.
In Vitro Fungicidal Activity Screening
The poisoned food technique is a widely used method to determine the in vitro antifungal activity of compounds against mycelial fungi.[4]
Protocol 3: Poisoned Food Technique for Fungicidal Activity
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the stock solution.
-
Add aliquots of the test compound dilutions to molten potato dextrose agar (PDA) to achieve the desired final concentrations. Also, prepare a solvent control plate.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the test fungus (e.g., Rhizoctonia solani, Pythium aphanidermatum).
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
-
Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by plotting the percentage inhibition against the log of the compound concentration.
DOT Diagram: Fungicidal Activity Screening Workflow
Caption: Workflow for in vitro fungicidal activity screening.
Mechanism of Action: A Deeper Dive
As previously mentioned, the primary mode of action for many AOPP herbicides is the inhibition of the ACCase enzyme. This enzyme catalyzes the first committed step in fatty acid biosynthesis. The inhibition of this pathway disrupts the production of essential lipids required for cell membrane formation and integrity, leading to a cessation of growth and eventual death of the plant.
DOT Diagram: Mechanism of Action of AOPP Herbicides
Caption: Simplified signaling pathway of AOPP herbicide action.
Conclusion and Future Directions
Derivatives of this compound represent a promising area for the discovery of novel bioactive compounds. Based on the activity of structurally related molecules, these derivatives are anticipated to exhibit potent and selective herbicidal activity against grassy weeds, likely through the inhibition of the ACCase enzyme. Furthermore, the synthesis of amide derivatives could unlock significant fungicidal potential.
The experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of these compounds. Further research, including the generation of specific quantitative data for a range of this compound derivatives, is crucial to fully elucidate their structure-activity relationships and to identify lead candidates for further development as next-generation agrochemicals.
References
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). Jetir.org. Retrieved February 14, 2026, from [Link]
-
Dai, H., et al. (2015). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Molecules, 20(3), 4055-4070. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). Molecules, 29(6), 1313. [Link]
- Hui, Y. Z., et al. (2018). Synthesis and Herbicidal Activity of 2-(4-Aryloxyphenoxy)Propionamides. Journal of Chemical and Pharmaceutical Research, 10(4), 104-106.
- Hydroxyphenoxy)propanamide in Herbicide Synthesis: Application Notes and Protocols. (2025). BenchChem.
- Li, J., et al. (2023). Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. Biomass Chemical Engineering, 57(1), 29-34.
-
Liu, X., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science. [Link]
-
Saleh, M. M., et al. (2022). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Molecules, 27(12), 3707. [Link]
- Sallam, A. A., et al. (2022). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Mexican Chemical Society, 66(2), 224-235.
-
Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. (2012). Medical Mycology, 51(3), 273-282. [Link]
-
Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium. (2021). Chemical Papers, 75(11), 5967-5977. [Link]
- Synthesis and herbicidal activity of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides. (2015). Chemical Research in Chinese Universities, 31(5), 793-798.
-
Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. (2018). RSC Advances, 8(59), 33967-33979. [Link]
-
Varela, C., et al. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules, 27(9), 3035. [Link]
-
Vasconcelos, L. C. C., et al. (2023). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide. Journal of Toxicology and Environmental Health, Part A, 86(5), 181-193. [Link]
-
Vasiliev, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4619. [Link]
-
Zaki, M. A., et al. (2016). Synthesis and evaluation of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives as potent herbicidal agents. Bioorganic & Medicinal Chemistry, 24(3), 437-445. [Link]
-
Zhang, H., et al. (2021). Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin. Molecules, 26(16), 4991. [Link]
-
Zhang, H., et al. (2022). Synthesis and fungicidal activity of alkyltrimethylammonium salicylate ionic liquids. ITM Web of Conferences, 47, 03025. [Link]
-
Zhang, H., et al. (2023). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 28(15), 5707. [Link]
-
Zhou, L., et al. (2020). Biological activities of meroterpenoids isolated from different sources. Frontiers in Pharmacology, 11, 579197. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Herbicidal Efficacy of 2-(2,3-dimethylphenoxy)propanoic Acid Analogs
This guide provides a comprehensive comparative analysis of the herbicidal efficacy of analogs derived from the 2-(2,3-dimethylphenoxy)propanoic acid scaffold. It is intended for researchers, scientists, and professionals in the agrochemical and drug development fields. This document synthesizes data from key studies to elucidate structure-activity relationships (SAR), outlines robust experimental protocols for efficacy testing, and explains the underlying biochemical mechanisms of action.
Introduction: The Quest for Novel Herbicides
The aryloxyphenoxypropionate (AOPP) class of herbicides has long been a cornerstone in the selective control of gramineous weeds in broadleaf crops.[1][2] These compounds are highly valued for their efficacy at low application rates and their specific mode of action.[1] The core chemical structure, exemplified by 2-(2,3-dimethylphenoxy)propanoic acid, offers a versatile scaffold for the development of new analogs with improved efficacy, altered weed spectrum, and enhanced crop safety.[3]
The primary herbicidal activity of AOPPs stems from their ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[1][4] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of cell membranes.[4][5] Inhibition of ACCase leads to a breakdown in membrane integrity, leakage of cellular contents, and ultimately, plant death.[1] A key characteristic of this herbicide class is its optical activity; the R-enantiomer is typically the herbicidally active form, while the S-enantiomer is largely inactive.[6][7]
This guide will explore how modifications to the parent 2-(2,3-dimethylphenoxy)propanoic acid structure influence its herbicidal performance. We will delve into comparative data, standardized testing methodologies, and the molecular interactions that govern efficacy.
Mechanism of Action: Synthetic Auxins vs. ACCase Inhibitors
While the specific compound in this guide's title belongs to the AOPP class of ACCase inhibitors, it is important to distinguish it from another major herbicide class with a similar phenoxy-acid structure: the synthetic auxins (e.g., 2,4-D).
-
ACCase Inhibitors (The "FOPs"): The 2-(phenoxy)propanoic acid derivatives, like those discussed here, selectively target ACCase in grasses.[2]
-
Synthetic Auxins: Herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) mimic the natural plant hormone indole-3-acetic acid (IAA).[8] At herbicidal concentrations, they cause uncontrolled and disorganized growth in susceptible broadleaf plants by overwhelming the natural hormonal regulation pathways.[9] This leads to epinasty, stem curling, and eventual plant death.[10] The primary target of synthetic auxins is the TIR1/AFB family of F-box proteins, which are components of an E3 ubiquitin ligase complex.[8] Binding of the herbicide leads to the degradation of transcriptional repressors (Aux/IAA proteins), causing a massive and sustained activation of auxin-responsive genes.[8][10]
The structural distinction is crucial: the propanoic acid moiety (with its chiral center) is key to the ACCase-inhibiting activity of AOPPs, whereas the acetic acid moiety of compounds like 2,4-D is characteristic of synthetic auxins. This guide focuses exclusively on the ACCase-inhibiting propanoic acid analogs.
Visualizing the Synthetic Auxin Pathway
To illustrate the mechanism of the structurally related but functionally distinct synthetic auxin herbicides, the following diagram outlines the signaling cascade.
Caption: Molecular mechanism of synthetic auxin herbicides in susceptible plants.
Comparative Herbicidal Efficacy: A Structure-Activity Relationship (SAR) Analysis
The herbicidal potency of 2-(2,3-dimethylphenoxy)propanoic acid analogs is highly dependent on the nature and position of substituents on the aromatic rings. While specific data for the 2,3-dimethyl analog is proprietary and found within patent literature, we can infer efficacy trends from published studies on structurally similar AOPP compounds.
Key modifications often involve:
-
Substitution on the Phenoxy Ring: Adding electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) or trifluoromethyl groups, to the phenoxy ring (the one attached to the propionate moiety) can significantly enhance herbicidal activity.[11][12]
-
Modification of the Aryl Group: Replacing the second phenyl ring with heterocyclic structures (e.g., pyridine, quinazoline, pyrimidine) has been a successful strategy for creating highly potent herbicides like quizalofop, fluazifop, and haloxyfop.[5][11][13]
-
The Ester Moiety: The propanoic acid is typically formulated as an ester (e.g., methyl, ethyl, butyl, or propargyl ester) to improve uptake through the waxy cuticle of weed leaves.[4][6] Inside the plant, the ester is hydrolyzed to the active acid form. The type of ester can influence absorption rates and, consequently, overall efficacy.[3]
Table 1: Representative Data on Herbicidal Efficacy of AOPP Analogs Against Grass Weeds
| Compound/Analog | Target Weed(s) | Application Rate (g a.i./ha)¹ | Growth Inhibition (%) | Reference |
| Quizalofop-p-ethyl (Commercial Standard) | E. crus-galli, D. sanguinalis | 150 | >80 | [1] |
| Metamifop (Commercial Standard) | S. viridis, E. crus-galli | 150 | ~85-90 | [14] |
| QPEP-I-4 (Quinazolinone-Phenoxypropionate Analog) | E. crus-galli, D. sanguinalis, S. alterniflora | 150 | >80 | [1] |
| QPP-7 (Quinazolinone-Phenoxypropionate Analog) | E. crusgalli, D. sanguinalis, S. viridis | 375 (pre-emergence) | >90 | [5] |
| Compound Iq (Imidazo[1,2-a]pyridine Analog) | Gramineous weeds | Not specified (comparable to fluazifop-butyl) | High | [11] |
| Compound 1g (Benzofuran-Amide Analog) | Monocotyledonous grasses | 2250 | 100 | [3] |
¹ g a.i./ha = grams of active ingredient per hectare.
Disclaimer: The data presented is for comparative purposes and is derived from different studies with varying experimental conditions. Direct comparison of absolute values should be made with caution.
Standardized Protocols for Efficacy Evaluation
To ensure reliable and reproducible results, herbicidal efficacy must be evaluated using standardized bioassays. Below are detailed protocols for greenhouse-based whole-plant assays, which are fundamental for determining the biological activity of new chemical entities.
Protocol 1: Whole-Plant Post-Emergence Bioassay
This protocol is designed to assess the efficacy of herbicides applied to emerged, actively growing weeds.
Causality and Self-Validation: This whole-plant assay is the gold standard for confirming herbicidal activity because it integrates all relevant physiological processes: absorption, translocation, metabolism, and target-site interaction.[15] The inclusion of an untreated control validates that the observed symptoms are due to the chemical treatment. A commercial standard herbicide is used as a positive control to benchmark the performance of the test compounds. The dose-response design is critical for determining the level of resistance or susceptibility.[16]
Step-by-Step Methodology:
-
Seed Germination and Plant Cultivation:
-
Sow seeds of target weed species (e.g., Echinochloa crus-galli (barnyardgrass), Setaria viridis (green foxtail), Avena fatua (wild oat)) and a tolerant crop (e.g., soybean, cotton) in pots (e.g., 10 cm diameter) filled with a standardized soil or potting mix.[16]
-
Place pots in a greenhouse under controlled conditions (e.g., 25-28°C, 14/10 h light/dark cycle, adequate moisture).
-
After emergence, thin seedlings to a uniform number per pot (e.g., 3-5 plants) to ensure consistent growth.[17]
-
-
Herbicide Application:
-
Grow plants until they reach the appropriate growth stage for treatment, typically the 3-4 leaf stage.[18]
-
Prepare stock solutions of the test analogs and a commercial standard (e.g., quizalofop-p-ethyl) in a suitable solvent (e.g., acetone) with a surfactant.
-
Apply the herbicide solutions using a precision cabinet track sprayer calibrated to deliver a specific volume (e.g., 200-400 L/ha) to simulate field application.[19]
-
Include an untreated control group (sprayed only with the solvent and surfactant solution) for each species.[17]
-
-
Data Collection and Analysis:
-
Return the treated plants to the greenhouse.
-
Visually assess herbicidal injury at set intervals (e.g., 7, 14, and 21 days after treatment - DAT).[20] Use a rating scale from 0% (no effect) to 100% (complete plant death).
-
At the final assessment (21 DAT), harvest the above-ground biomass from each pot.
-
Dry the biomass in an oven (e.g., 70°C for 72 hours) and record the dry weight.
-
Calculate the percent growth inhibition relative to the untreated control. Data can be used to determine the GR₅₀ value (the dose required to cause 50% growth reduction).
-
Visualizing the Experimental Workflow
Caption: Workflow for post-emergence herbicide efficacy bioassay.
Conclusion and Future Directions
The 2-(2,3-dimethylphenoxy)propanoic acid scaffold remains a highly viable starting point for the discovery of novel ACCase-inhibiting herbicides. Comparative analysis demonstrates that strategic modification of the aryl moiety and optimization of the ester group are critical for enhancing herbicidal potency and selectivity.[1][3][11] The development of new analogs, such as those incorporating quinazolinone or imidazopyridine cores, has shown significant promise in achieving high efficacy against key gramineous weeds.[1][11]
Future research should focus on synthesizing novel analogs with improved activity against herbicide-resistant weed biotypes. A deeper understanding of the structural requirements for binding to both susceptible and resistant forms of the ACCase enzyme will be crucial. The robust and validated experimental protocols outlined in this guide provide a solid framework for the systematic evaluation of these next-generation compounds, ensuring that only the most promising candidates advance in the development pipeline.
References
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Available at: [Link]
-
Li, M., et al. (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Molecules, 29(18), 4384. Available at: [Link]
-
Kaur, T., & Kaur, S. (2019). In vitro evaluation of low dosages of 2,4-D on germination and seedling growth of wheat and associated weeds. Indian Journal of Weed Science, 51(2), 153-158. Available at: [Link]
-
Peterson, M. A., et al. (2016). Auxin Herbicide Action: Lifting the Veil Step by Step. Trends in Plant Science, 21(4), 295-297. Available at: [Link]
-
University of Nebraska-Lincoln. (n.d.). Auxin Mimics. UNL Extension. Available at: [Link]
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos. Available at: [Link]
-
Ohio State University. (n.d.). Herbicides that Mimic or Interfere with Auxin. Ohio State University Pressbooks. Available at: [Link]
-
Ohta, K., et al. (1995). Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-α]pyridine Moiety. Bioscience, Biotechnology, and Biochemistry, 59(4), 679-683. Available at: [Link]
-
Purdue University. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2. Purdue University Extension. Available at: [Link]
-
PubMed Central. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. National Library of Medicine. Available at: [Link]
-
Hui, Y. Z., et al. (2018). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides. Journal of Chemical and Pharmaceutical Research, 10(4), 104-106. Available at: [Link]
-
NC State Extension. (2016). Conducting a Bioassay For Herbicide Residues. NC State University. Available at: [Link]
-
Shi, J., et al. (2018). Synthesis and Herbicidal Evaluation of Aryloxyphenoxypropionate Derivatives Containing Purine Moiety. Letters in Drug Design & Discovery, 15(1). Available at: [Link]
-
WSU Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Washington State University. Available at: [Link]
-
Li, M., et al. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Molecules, 27(15), 4966. Available at: [Link]
-
Burgos, N. R., & Ver-ul, D. (2014). Whole-Plant and Seed Bioassays for Resistance Confirmation. In Herbicide Resistance. Cambridge University Press. Available at: [Link]
-
SentonPharm. (n.d.). Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market. Available at: [Link]
-
Turner, J. A., & Pernich, D. J. (2002). Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors. Journal of Agricultural and Food Chemistry, 50(16), 4554-4566. Available at: [Link]
-
Wright, T. R., et al. (2010). Robust crop resistance to broadleaf and grass herbicides provided by aryloxyalkanoate dioxygenase transgenes. Proceedings of the National Academy of Sciences, 107(47), 20240-20245. Available at: [Link]
-
ResearchGate. (n.d.). Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. Request PDF. Available at: [Link]
-
Yakubu, Y., et al. (2018). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-Target Organisms: A Review. Toxicology Research and Application, 2. Available at: [Link]
-
ResearchGate. (2025). Synthesis and herbicidal activity of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides. Request PDF. Available at: [Link]
-
Arkivoc. (2014). Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. Arkat USA. Available at: [Link]
-
ResearchGate. (n.d.). Structural diagrams of 2,4-D and other phenoxy herbicides. Request PDF. Available at: [Link]
-
Rogowska, A., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 30(8), 1587. Available at: [Link]
-
PubMed. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. National Library of Medicine. Available at: [Link]
-
Li, X., et al. (2018). Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301. PLoS ONE, 13(5), e0197699. Available at: [Link]
-
Travlos, I., et al. (2023). Quick In Situ Evaluation of Herbicide Efficacy in Maize (Zea mays L.) Crop. Agronomy, 14(1), 58. Available at: [Link]
-
APVMA. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]
-
Preprints.org. (2024). Assessing Herbicide Efficacy and Susceptibility for Weed Management and Enhancing Production of Non-GMO Soybean Cultivation. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. file.sdiarticle3.com [file.sdiarticle3.com]
- 5. mdpi.com [mdpi.com]
- 6. News - Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… [sentonpharm.com]
- 7. Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. jocpr.com [jocpr.com]
- 15. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cambridge.org [cambridge.org]
- 17. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 18. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 20. Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-(2,3-Dimethylphenoxy)propanoyl chloride
Executive Hazard Profile
From the Desk of the Senior Application Scientist:
Handling 2-(2,3-Dimethylphenoxy)propanoyl chloride requires a nuanced understanding of its dual-hazard nature. It is not merely a corrosive; it is a lipophilic acyl chloride.
-
The Functional Group Hazard (Acyl Chloride): Upon contact with moisture (in air, mucous membranes, or skin), this compound undergoes rapid hydrolysis. This reaction is exothermic and releases Hydrochloric Acid (HCl) gas. This causes immediate, severe chemical burns and respiratory trauma.
-
The Structural Hazard (Dimethylphenoxy Tail): The organic "tail" of this molecule increases its lipophilicity. Unlike simple inorganic acids that may sit on the skin surface initially, this organic moiety facilitates rapid dermal absorption, carrying the corrosive acyl chloride functionality deep into the tissue before the victim may even feel the burn.
Critical Warning: Standard laboratory nitrile gloves provide insufficient protection for prolonged contact. The permeation rate of acyl chlorides through thin nitrile is dangerously high.
Hierarchy of Controls & Engineering
Before donning PPE, ensure the environment is secured.[1][2][3] PPE is the last line of defense, not the first.
-
Primary Containment: All transfers, weighing, and quenching must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
-
Moisture Control: Ensure all glassware is flame-dried or oven-dried. Introduction of moisture into the stock bottle will pressurize the container with HCl gas, creating a spray hazard upon next opening.
Personal Protective Equipment (PPE) Matrix
The following matrix dictates the required gear based on the "Self-Validating Safety" standard—ensuring that if a failure occurs, the PPE provides adequate breakthrough time for safe removal.
| Protection Zone | Standard Operation (Analytical/Small Scale) | Synthesis & High Volume (>10 mL) | Scientific Rationale |
| Hand Protection | Double Gloving Strategy: 1. Inner: 4-mil Nitrile (Inspection layer)2. Outer: 5-8 mil Nitrile (Sacrificial layer)Change outer glove immediately upon splash. | Laminate/Composite: Silver Shield® or Viton® gloves are Mandatory .Standard nitrile degrades and permeates in <2 mins with acyl chlorides. | Acyl chlorides attack nitrile rubber. Laminate films provide >480 min breakthrough time, preventing "silent burns" where the chemical penetrates the glove without visible degradation. |
| Eye & Face | Chemical Splash Goggles (Indirect vented, ANSI Z87.1+) | Goggles + Face Shield (8-inch polycarbonate shield) | Goggles seal the eyes against HCl vapors. Safety glasses (spectacles) allow gas entry from the sides and are prohibited . |
| Respiratory | Fume Hood Only (Sash at 18 inches or lower) | Fume Hood + Standby Respirator Full-face respirator with Yellow/Olive (Acid Gas/Organic Vapor) cartridges if hood failure occurs. | The hydrolysis product (HCl) has a low odor threshold but causes laryngeal spasms at high concentrations. |
| Body Defense | Lab Coat (100% Cotton or Nomex; Avoid synthetic blends) | Chemical Resistant Apron (Rubber or Neoprene) over Lab Coat. | Synthetic fibers (polyester) can melt into the skin if a reaction becomes exothermic/thermal. Cotton chars but does not melt. |
Operational Protocol: Safe Handling & Quenching
Phase A: Pre-Work "Dry" Check
-
Verify Quench Station: Before opening the bottle, prepare a beaker of 10% Sodium Bicarbonate (
) or 1M Sodium Hydroxide ( ) in an ice bath. This is your emergency neutralization dump. -
Check Syringes: Use glass or chemically resistant plastic (polypropylene). Avoid rubber-plunger syringes if possible, as the chloride can swell the rubber, causing the plunger to seize and spray liquid.
Phase B: Active Handling
-
Pressure Relief: If the bottle is old, HCl pressure may have built up. Clamp the bottle and open the cap slowly inside the hood, facing away from you.
-
Transfer: Use a positive-displacement pipette or a dry syringe. Do not pour.
-
The "Drip" Rule: Hold a Kimwipe under the transfer tip. A single drop on the benchtop will hydrolyze, releasing acid fumes that contaminate the workspace.
Phase C: Decontamination & Disposal
Do not simply pour this chemical into the organic waste container. It will react with moisture in the waste solvent, pressurizing the drum.
Step-by-Step Neutralization Protocol:
-
Cool: Place a beaker of Methanol (for esterification) or Water (for hydrolysis) in an ice bath.
-
Dilute: Add the acid chloride waste dropwise into the cooled quench solvent. Never add water to the acid chloride. [4]
-
Neutralize: Once the exotherm subsides, slowly add 10% Sodium Bicarbonate until bubbling (
evolution) ceases. -
Check pH: Verify pH is 6–8 using litmus paper.
-
Disposal: Now safe to dispose of in the aqueous or organic waste stream (depending on the quench solvent used).
Visual Decision Logic
Diagram 1: PPE Selection Architecture
This logic flow ensures you select the correct barrier protection based on the specific task volume.
Caption: Decision tree for selecting appropriate barrier protection based on handling volume and permeation risk.
Diagram 2: Emergency Spill Response
Immediate actions to take if containment is breached.
Caption: Immediate logic flow for spill containment versus evacuation based on ventilation status.
References & Authority
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Phenoxypropionyl chloride. Retrieved from (Note: Used as functional group proxy for hazard classification H314, H318).
-
University of California, Merced. (2025). Standard Operating Procedure: Hydrochloric Acid & Acid Chlorides. Retrieved from
-
Ansell Healthcare. (2024). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from
-
Yufeng International. (2025). How to Quench Acid Chlorides: 5 Key Methods for Safe Handling. Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
